molecular formula C4H5ClN2 B1366894 1-(Chloromethyl)-1H-pyrazole CAS No. 84968-04-7

1-(Chloromethyl)-1H-pyrazole

Cat. No.: B1366894
CAS No.: 84968-04-7
M. Wt: 116.55 g/mol
InChI Key: HBSKKAUPEAYDNB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1H-pyrazole (CAS 84968-04-7) is a chemical compound with the molecular formula C4H5ClN2 and a molecular weight of 116.55 g/mol . It is a solid that should be stored sealed and dry at 2-8°C to maintain stability . This compound belongs to the pyrazole family, a class of five-membered heterocyclic rings containing two adjacent nitrogen atoms, which are significant scaffolds in medicinal and agrochemical research . The primary value of 1-(Chloromethyl)-1H-pyrazole lies in its role as a versatile heterocyclic building block in organic synthesis. The reactive chloromethyl group (-CH2Cl) attached to the pyrazole nitrogen makes it a key intermediate for further functionalization. It readily undergoes nucleophilic substitution reactions, allowing researchers to create a diverse array of more complex molecules by introducing the 1H-pyrazole moiety via alkylation reactions . This utility is shared with structurally similar compounds, such as 1-(chloromethyl)-3-nitro-1H-pyrazole, which is also used as a synthetic intermediate . Researchers utilize this compound in the synthesis of various heterocyclic systems. Modern synthetic methods for constructing complex pyrazole derivatives often involve [3+2] cycloadditions and other one-pot multicomponent reactions . Furthermore, pyrazole-based structures are frequently explored in pharmaceutical research for their biological activity; for instance, pyrazole derivatives have been developed as potent, covalent thrombin inhibitors with anticoagulant properties . ATTENTION: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Please handle with appropriate care, referring to the material safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKKAUPEAYDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482283
Record name 1-chloromethylpyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84968-04-7
Record name 1-chloromethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold and the Utility of the 1-(Chloromethyl) Synthon

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its unique physicochemical properties and diverse biological activities. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, and antipsychotic agents. The aromatic nature of the pyrazole ring, combined with the presence of two nitrogen atoms, allows for a variety of intermolecular interactions with biological targets. The N1-substituted pyrazoles are of particular interest as the substituent can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic profile.

This technical guide focuses on 1-(Chloromethyl)-1H-pyrazole, a key synthetic intermediate that combines the privileged pyrazole scaffold with a reactive chloromethyl group. This combination makes it a valuable electrophilic building block for the introduction of the pyrazol-1-ylmethyl moiety into a wide range of molecules. The chloromethyl group serves as a handle for facile N-alkylation of various nucleophiles, providing a straightforward entry into more complex molecular architectures. This guide will provide an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1-(Chloromethyl)-1H-pyrazole, with a focus on its practical applications in the field of drug development.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of 1-(Chloromethyl)-1H-pyrazole and its Hydrochloride Salt

PropertyValueSource
Molecular Formula (Free Base) C4H5ClN2
Molecular Weight (Free Base) 116.55 g/mol
Molecular Formula (HCl Salt) C4H6Cl2N2
Molecular Weight (HCl Salt) 153.01 g/mol
Appearance Not specified (likely an oil or low-melting solid)Inferred
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred from reactivity
Boiling Point Not reported
Melting Point Not reported
Structural Elucidation: A Spectroscopic Overview
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the two protons of the chloromethyl group (CH₂Cl), and three signals for the protons on the pyrazole ring. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the N1-substituent.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon of the chloromethyl group will appear in the aliphatic region, while the three carbons of the pyrazole ring will be in the aromatic/heteroaromatic region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a chlorine atom and the chloromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic pyrazole ring and the aliphatic chloromethyl group. A C-Cl stretching vibration is also expected.

Synthesis of 1-(Chloromethyl)-1H-pyrazole: A Self-Validating Protocol

The synthesis of 1-(Chloromethyl)-1H-pyrazole can be achieved through a two-step process starting from pyrazole. The first step involves the formation of 1-(hydroxymethyl)pyrazole, followed by chlorination. This method provides a reliable and scalable route to the desired product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Hydroxymethyl)pyrazole

This step involves the reaction of pyrazole with an excess of formaldehyde in an aqueous solution. The excess formaldehyde drives the reaction towards the formation of the N1-hydroxymethylated product.

  • Reagents:

    • Pyrazole (1.0 eq)

    • Formaldehyde (37% aqueous solution, 2.0-3.0 eq)

    • Water

  • Procedure:

    • To a solution of pyrazole in water, add the formaldehyde solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the excess water and formaldehyde are removed under reduced pressure to yield 1-(hydroxymethyl)pyrazole as a crude product, which can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of an aqueous solution of formaldehyde is both convenient and effective. The excess of formaldehyde ensures complete conversion of the starting pyrazole. The reaction is typically performed at room temperature to avoid potential side reactions.

Step 2: Chlorination of 1-(Hydroxymethyl)pyrazole

The hydroxyl group of 1-(hydroxymethyl)pyrazole is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the workup.

  • Reagents:

    • 1-(Hydroxymethyl)pyrazole (1.0 eq)

    • Thionyl chloride (1.1-1.2 eq)

    • Anhydrous dichloromethane (DCM) or chloroform

    • A mild base (e.g., pyridine or triethylamine, catalytic amount) - optional

  • Procedure:

    • Dissolve the crude 1-(hydroxymethyl)pyrazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled solution. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • The reaction mixture is then carefully quenched by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize the excess acid.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford 1-(Chloromethyl)-1H-pyrazole.

Causality Behind Experimental Choices: The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The slow, controlled addition at low temperature is crucial to manage the exothermicity of the reaction and prevent the formation of byproducts. The optional addition of a base can help to neutralize the HCl generated during the reaction, which can sometimes cause side reactions with acid-sensitive substrates.

Diagram 1: Synthetic Workflow for 1-(Chloromethyl)-1H-pyrazole

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Chlorination pyrazole Pyrazole hydroxymethylpyrazole 1-(Hydroxymethyl)pyrazole pyrazole->hydroxymethylpyrazole Stir at RT, 12-24h formaldehyde Formaldehyde (aq) formaldehyde->hydroxymethylpyrazole chloromethylpyrazole 1-(Chloromethyl)-1H-pyrazole hydroxymethylpyrazole->chloromethylpyrazole 0°C to RT, 1-3h thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->chloromethylpyrazole dcm Anhydrous DCM dcm->chloromethylpyrazole

Caption: A two-step synthesis of 1-(Chloromethyl)-1H-pyrazole.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(Chloromethyl)-1H-pyrazole stems from the reactivity of the chloromethyl group, which makes it an excellent electrophile for Sₙ2 reactions. The pyrazole ring itself can also undergo electrophilic aromatic substitution, although the conditions required are typically harsher.

N-Alkylation Reactions: A Gateway to Diverse Scaffolds

The primary application of 1-(Chloromethyl)-1H-pyrazole is as an alkylating agent to introduce the pyrazol-1-ylmethyl group onto various nucleophiles. This reaction is particularly useful for the synthesis of complex heterocyclic systems and potential drug candidates.

  • Alkylation of Amines and Amides: Primary and secondary amines, as well as amides, can be readily alkylated with 1-(Chloromethyl)-1H-pyrazole in the presence of a suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) to form the corresponding N-(pyrazol-1-ylmethyl) derivatives.

  • Alkylation of Heterocycles: Nitrogen-containing heterocycles, such as indoles, imidazoles, and other pyrazoles, can be N-alkylated to generate more complex heterocyclic frameworks.

  • Alkylation of O- and S-Nucleophiles: Alcohols, phenols, and thiols can also be alkylated, although these reactions are less common in the context of drug discovery compared to N-alkylation.

Diagram 2: Reactivity of 1-(Chloromethyl)-1H-pyrazole as an Alkylating Agent

G cluster_nucleophiles Nucleophiles cluster_products Alkylated Products reagent 1-(Chloromethyl)-1H-pyrazole C₄H₅ClN₂ product_amine R₂N-CH₂-Pyrazole reagent->product_amine product_amide R-CON(R')-CH₂-Pyrazole reagent->product_amide product_heterocycle Heterocycle-N-CH₂-Pyrazole reagent->product_heterocycle amine R₂NH (Amine) amine->product_amine amide R-CONH-R' (Amide) amide->product_amide heterocycle N-Heterocycle heterocycle->product_heterocycle

Caption: N-alkylation reactions using 1-(Chloromethyl)-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazol-1-ylmethyl moiety, readily introduced using 1-(Chloromethyl)-1H-pyrazole, is present in a number of biologically active compounds. The pyrazole ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and π-stacking interactions with protein targets.

A notable example of the utility of chloromethyl-substituted pyrazoles is in the synthesis of nucleoside analogues with cytostatic activity. In these molecules, the pyrazole ring mimics the purine or pyrimidine base of natural nucleosides. The chloromethyl group allows for the coupling of the pyrazole moiety to a sugar or a sugar mimic, leading to the formation of novel nucleosides with potential anticancer properties. The resulting iodomethyl derivatives, obtained by halogen exchange, have shown high activity against HeLa cells and have increased the life span of mice with ECA tumors.

Safety and Handling

1-(Chloromethyl)-1H-pyrazole hydrochloride is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

1-(Chloromethyl)-1H-pyrazole is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group as an electrophile provide a reliable method for incorporating the pyrazol-1-ylmethyl group into a wide array of molecules. The proven biological significance of the pyrazole scaffold makes 1-(Chloromethyl)-1H-pyrazole a key intermediate in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such versatile synthetic building blocks in the drug discovery process cannot be overstated.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Molecules, 22(3), 430.
  • El-Sayed, M. A. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
  • PubChem. (n.d.). 1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2).
  • PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride.
  • ChemicalBook. (n.d.). 1-(chloromethyl)pyrazole hydrochloride synthesis.
  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.
  • National Center for Biotechnology Information. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PubChem.
  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Faria, J. V., et al. (2017).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • ACS Publications. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Organic Syntheses. (n.d.). 5-Benzodioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2).
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.
  • García-López, M. T., et al. (1980). Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides. Journal of Medicinal Chemistry, 23(6), 657-660.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • Combi-Blocks. (2024). JW-7284 - Safety Data Sheet.
  • De la Torre, D., et al. (2024). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.

An In-Depth Technical Guide to the Spectroscopic Data of 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 1-(Chloromethyl)-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule.

Introduction: The Significance of 1-(Chloromethyl)-1H-pyrazole

1-(Chloromethyl)-1H-pyrazole is a versatile bifunctional molecule, featuring a reactive chloromethyl group attached to a stable pyrazole ring. The pyrazole moiety is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The chloromethyl group, on the other hand, serves as a valuable synthetic handle for introducing the pyrazole core into larger molecular architectures through nucleophilic substitution reactions.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of 1-(Chloromethyl)-1H-pyrazole, as well as for understanding its electronic and structural properties. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a robust reference for researchers working with this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Chloromethyl)-1H-pyrazole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

A standard and reliable method for obtaining high-quality NMR spectra of 1-(Chloromethyl)-1H-pyrazole is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence, such as zgpg30, to provide a spectrum with single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a quantitative spectrum, especially for quaternary carbons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-(Chloromethyl)-1H-pyrazole is characterized by three distinct signals corresponding to the three different types of protons in the molecule.

Chemical Shift (δ) / ppm Multiplicity Integration Assignment
7.58Doublet1HH-5
7.51Doublet1HH-3
6.29Triplet1HH-4
5.85Singlet2H-CH₂Cl

Causality Behind the Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3, H-4, and H-5): The protons on the pyrazole ring appear in the aromatic region of the spectrum (6.0-8.0 ppm). The deshielding effect of the electronegative nitrogen atoms and the aromatic ring current contribute to their downfield chemical shifts.

    • H-5 and H-3: These protons are adjacent to a nitrogen atom and are therefore the most deshielded. Their signals appear as doublets due to coupling with the H-4 proton.

    • H-4: This proton is coupled to both H-3 and H-5, resulting in a triplet. It appears at a more upfield position compared to H-3 and H-5 as it is further from the direct influence of the nitrogen atoms.

  • Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and thus appear as a singlet. The electronegative chlorine atom withdraws electron density, causing a significant downfield shift to 5.85 ppm.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of 1-(Chloromethyl)-1H-pyrazole displays four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift (δ) / ppm Assignment
139.7C-3
130.4C-5
106.9C-4
55.1-CH₂Cl

Causality Behind the Chemical Shifts:

  • Aromatic Carbons (C-3, C-4, and C-5): The pyrazole ring carbons resonate in the aromatic region.

    • C-3 and C-5: These carbons are directly attached to nitrogen atoms, which results in significant deshielding and downfield chemical shifts.

    • C-4: This carbon is the most shielded of the ring carbons, appearing at the most upfield position.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is shifted downfield to 55.1 ppm due to the strong electron-withdrawing effect of the attached chlorine atom.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like 1-(Chloromethyl)-1H-pyrazole is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the interferogram. The instrument's software then performs a Fourier transform to generate the IR spectrum.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000C-H stretching (aromatic)Medium
~2950-2850C-H stretching (aliphatic)Medium
~1600-1450C=C and C=N stretching (pyrazole ring)Medium-Strong
~1400-1200In-plane C-H bendingMedium
~800-700C-Cl stretchingStrong

Causality Behind the Vibrational Frequencies:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those slightly below 3000 cm⁻¹ are typical for sp³ hybridized carbons (aliphatic).

  • Ring Stretching: The pyrazole ring exhibits characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1450 cm⁻¹ region. These are often complex and coupled, providing a fingerprint for the heterocyclic ring.

  • C-Cl Stretching: The strong absorption in the 800-700 cm⁻¹ range is a hallmark of the C-Cl stretching vibration, providing clear evidence for the presence of the chloromethyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques for analyzing small molecules like 1-(Chloromethyl)-1H-pyrazole.

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) for GC-MS analysis.

  • Ionization:

    • EI: The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.

    • ESI: The sample is dissolved in a suitable solvent and sprayed through a charged capillary, leading to the formation of protonated molecules, [M+H]⁺, with minimal fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of 1-(Chloromethyl)-1H-pyrazole provides its molecular weight and key fragmentation pathways.

m/z Proposed Fragment Significance
116/118[M]⁺Molecular ion peak (showing isotopic pattern for one chlorine atom)
81[M - Cl]⁺Loss of a chlorine radical
67[C₄H₃N₂]⁺Pyrazole ring fragment
49[CH₂Cl]⁺Chloromethyl cation

Causality Behind the Fragmentation Pattern:

The fragmentation of 1-(Chloromethyl)-1H-pyrazole upon electron ionization is predictable based on the strengths of its chemical bonds.

G M [C₄H₅ClN₂]⁺˙ m/z 116/118 F1 [C₄H₅N₂]⁺ m/z 81 M->F1 - •Cl F2 [CH₂Cl]⁺ m/z 49/51 M->F2 F3 [C₃H₃N₂]⁺ m/z 67 F1->F3 - CH₂

An In-depth Technical Guide to the Reactivity of 1-(Chloromethyl)-1H-pyrazole with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The ability to functionalize this privileged scaffold is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the various synthetic handles employed, the 1-(chloromethyl) group on the pyrazole ring serves as a versatile electrophilic partner for a wide array of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of 1-(chloromethyl)-1H-pyrazole, offering insights into reaction mechanisms, practical experimental protocols, and the factors governing product formation. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and actionable methodologies to effectively utilize this important building block in your research and development endeavors.

Introduction to 1-(Chloromethyl)-1H-pyrazole: A Versatile Electrophile

1-(Chloromethyl)-1H-pyrazole is a reactive electrophilic building block that enables the introduction of a pyrazol-1-ylmethyl moiety onto a variety of molecular scaffolds. Its utility stems from the presence of a good leaving group, the chloride ion, attached to a methylene spacer at the N1 position of the pyrazole ring. This arrangement facilitates nucleophilic substitution reactions, making it a valuable reagent for drug discovery and organic synthesis. The pyrazole ring itself imparts desirable physicochemical properties to molecules, including metabolic stability and the ability to participate in hydrogen bonding, which can be crucial for target engagement.[1][2]

The reactivity of 1-(chloromethyl)-1H-pyrazole is governed by the interplay of electronic and steric factors. The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by nucleophiles. The steric environment around the reactive center also plays a crucial role in determining the reaction kinetics and, in some cases, the regioselectivity of the outcome.

Mechanistic Considerations: A Dichotomy of Pathways

The reaction of 1-(chloromethyl)-1H-pyrazole with nucleophiles can proceed through two primary mechanistic pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

SN1 Pathway: This pathway involves a two-step process. The first, and rate-determining, step is the ionization of the C-Cl bond to form a pyrazol-1-ylmethyl carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. The formation of a carbocation is favored by polar, protic solvents that can solvate both the carbocation and the departing chloride ion. The pyrazole ring, with its lone pair of electrons on the N2 nitrogen, can potentially stabilize the adjacent carbocation through resonance, which would favor an SN1 mechanism.

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This pathway is favored by strong, unhindered nucleophiles and polar, aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The following diagram illustrates the two potential mechanistic pathways:

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 1-(Chloromethyl)-1H-pyrazole B1 Pyrazol-1-ylmethyl Carbocation + Cl⁻ A1->B1 Slow (Rate-determining) C1 Product B1->C1 Fast Nu1 Nucleophile (Nu⁻) Nu1->B1 A2 1-(Chloromethyl)-1H-pyrazole B2 [Nu---CH₂(Pz)---Cl]⁻ Transition State A2->B2 Concerted C2 Product + Cl⁻ B2->C2 Nu2 Nucleophile (Nu⁻) Nu2->A2

Caption: SN1 vs. SN2 pathways for nucleophilic substitution on 1-(chloromethyl)-1H-pyrazole.

The actual mechanism is likely a continuum between these two extremes, and the specific conditions of a reaction will dictate where on this spectrum the reaction lies. For practical purposes, understanding the factors that favor each pathway is crucial for controlling the outcome of the reaction.

Reactivity with N-Nucleophiles: A Gateway to Diverse Scaffolds

The alkylation of nitrogen-containing compounds is a cornerstone of medicinal chemistry, and 1-(chloromethyl)-1H-pyrazole is an effective reagent for this transformation.

Alkylation of Amines and Anilines

Primary and secondary amines, as well as anilines, readily react with 1-(chloromethyl)-1H-pyrazole to afford the corresponding N-alkylated products. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

Causality Behind Experimental Choices: The choice of base is critical. A non-nucleophilic base, such as potassium carbonate or triethylamine, is preferred to avoid competition with the primary nucleophile. The solvent choice depends on the solubility of the reactants and the desired reaction temperature. Aprotic solvents like DMF or acetonitrile are commonly used.

Alkylation of Heterocycles

Nitrogen-containing heterocycles, such as other pyrazoles, imidazoles, and triazoles, can be N-alkylated with 1-(chloromethyl)-1H-pyrazole. For unsymmetrical heterocycles, the regioselectivity of the alkylation is a key consideration and is often influenced by steric hindrance and the electronic nature of the substituents on the heterocyclic ring.[1]

Self-Validating System: To ensure regioselectivity, it is often necessary to deprotonate the heterocycle with a strong, non-nucleophilic base like sodium hydride prior to the addition of the electrophile. This generates the more nucleophilic anion, which can then react with 1-(chloromethyl)-1H-pyrazole.

Experimental Protocol: N-Alkylation of a Pyrazole Derivative

This protocol describes a general procedure for the N-alkylation of a pyrazole using 1-(chloromethyl)-1H-pyrazole.

Materials:

  • Substituted pyrazole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

  • 1-(Chloromethyl)-1H-pyrazole (1.05 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the substituted pyrazole.

  • Add anhydrous DMF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-(chloromethyl)-1H-pyrazole in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Dissolve Pyrazole in DMF B Cool to 0 °C A->B C Add NaH B->C D Stir for 30 min C->D E Add 1-(Chloromethyl)-1H-pyrazole D->E F Warm to RT, Stir 2-16 h E->F G Quench with NH₄Cl F->G H Workup & Purification G->H

Caption: Workflow for the N-alkylation of a pyrazole derivative.

Reactivity with O-Nucleophiles: Formation of Ethers

The reaction of 1-(chloromethyl)-1H-pyrazole with oxygen nucleophiles, such as alcohols and phenols, leads to the formation of pyrazol-1-ylmethyl ethers.

Alkylation of Alcohols

Alcohols can be O-alkylated using 1-(chloromethyl)-1H-pyrazole in the presence of a base. Similar to N-alkylation, a non-nucleophilic base is required to deprotonate the alcohol, forming the more reactive alkoxide.

Alkylation of Phenols

Phenols, being more acidic than alcohols, are readily deprotonated by common bases like potassium carbonate. The resulting phenoxide is a potent nucleophile that reacts efficiently with 1-(chloromethyl)-1H-pyrazole. Interestingly, under phase-transfer catalysis conditions, the alkylation of phenol with a substituted chloromethylpyrazole has been shown to yield both O- and C-alkylated products, highlighting the ambident nature of the phenoxide ion.[4]

Experimental Protocol: O-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using 1-(chloromethyl)-1H-pyrazole under phase-transfer catalysis.

Materials:

  • Phenol (1.0 equiv)

  • 1-(Chloromethyl)-1H-pyrazole (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and TBAB.

  • Add acetonitrile and water to form a biphasic system.

  • Add 1-(chloromethyl)-1H-pyrazole.

  • Heat the mixture to reflux and stir vigorously for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the O- and C-alkylated isomers.

NucleophileProduct TypeTypical ConditionsYield RangeReference
Primary AmineN-AlkylationK₂CO₃, CH₃CN, refluxGood to Excellent[1]
AnilineN-AlkylationEt₃N, DMF, 80 °CGood[1]
PyrazoleN-AlkylationNaH, DMF, 0 °C to rtGood to Excellent[5]
PhenolO/C-AlkylationK₂CO₃, TBAB, CH₃CN/H₂O, refluxModerate to Good[4]

Reactivity with S-Nucleophiles: Accessing Thioethers

Sulfur nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react readily with 1-(chloromethyl)-1H-pyrazole to form the corresponding thioethers.

Alkylation of Thiols and Thiophenols

The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate. The choice of base and solvent is similar to that for O-alkylation.

Experimental Protocol: Synthesis of a Pyrazol-1-ylmethyl Thioether

This protocol describes a general procedure for the synthesis of a thioether from a thiol and 1-(chloromethyl)-1H-pyrazole.

Materials:

  • Thiol (1.0 equiv)

  • 1-(Chloromethyl)-1H-pyrazole (1.05 equiv)

  • Potassium carbonate (1.5 equiv)

  • N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the thiol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(chloromethyl)-1H-pyrazole and continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity with C-Nucleophiles: Forging Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a central theme in organic synthesis. 1-(Chloromethyl)-1H-pyrazole can react with various carbon nucleophiles, although these reactions can be more challenging than those with heteroatom nucleophiles.

Alkylation of Enolates

Enolates, generated from carbonyl compounds, can act as carbon nucleophiles. The direct alkylation of enolates with 1-(chloromethyl)-1H-pyrazole can be achieved, but side reactions such as O-alkylation and polyalkylation can be problematic. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate can improve the outcome.

Reactions with Cyanide

The cyanide ion is a good carbon nucleophile and can displace the chloride from 1-(chloromethyl)-1H-pyrazole to form the corresponding pyrazol-1-ylacetonitrile. These nitriles are valuable synthetic intermediates that can be further transformed into carboxylic acids, amines, or other functional groups. The reaction of a similar chloromethyl-substituted heterocycle with potassium cyanide has been reported to yield the corresponding acetonitrile.[6]

Conclusion

1-(Chloromethyl)-1H-pyrazole is a highly versatile and valuable building block for the synthesis of a wide range of pyrazole-containing molecules. Its reactivity with a diverse array of nucleophiles, including N-, O-, S-, and C-nucleophiles, provides medicinal chemists and synthetic organic chemists with a powerful tool for lead optimization and the construction of complex molecular architectures. A thorough understanding of the underlying reaction mechanisms and the factors that control reactivity and selectivity is essential for the successful application of this reagent. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration of the rich chemistry of 1-(chloromethyl)-1H-pyrazole in the pursuit of new scientific discoveries and therapeutic innovations.

References

Sources

Potential applications of 1-(Chloromethyl)-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, reactivity, and handling of 1-(Chloromethyl)-1H-pyrazole , a specialized electrophilic building block in medicinal chemistry.

Executive Summary

1-(Chloromethyl)-1H-pyrazole (CAS: 73901-67-4 for HCl salt) serves as a critical electrophilic reagent for introducing the (1H-pyrazol-1-yl)methyl motif into drug scaffolds. Unlike standard alkyl halides, this reagent functions chemically as an


-haloamine, existing in equilibrium with a reactive iminium species. This unique reactivity profile allows for rapid, mild functionalization of nucleophiles (amines, alcohols, thiols) to create N-methylene-linked pyrazole derivatives.

This guide addresses the reagent's instability, outlines its mechanistic pathways, and provides validated protocols for its application in Fragment-Based Drug Discovery (FBDD) and physicochemical property tuning.

Chemical Profile & Reactivity Mechanism[1][2][3]

The Electrophilic Nature

1-(Chloromethyl)-1H-pyrazole is not a typical alkyl chloride. The nitrogen lone pair of the pyrazole ring, although involved in aromaticity, can assist in the expulsion of the chloride leaving group, generating a transient, highly electrophilic iminium ion .

Key Reactivity Features:

  • Hard/Soft Character: The reagent acts as a hard electrophile, reacting preferentially with hard nucleophiles (alkoxides, primary amines) and soft nucleophiles (thiols) under controlled conditions.

  • Hydrolytic Instability: In the presence of water, the compound rapidly hydrolyzes to release formaldehyde and 1H-pyrazole.

  • Salt Stability: The hydrochloride salt is significantly more stable than the free base and is the preferred form for storage and handling.

Mechanistic Pathway

The reaction proceeds via an


-like mechanism involving the iminium intermediate, or a loose 

transition state depending on solvent polarity.

ReactionMechanism Reagent 1-(Chloromethyl)-1H-pyrazole (Reagent) TS [Py-N=CH2]+ Cl- (Iminium Ion Intermediate) Reagent->TS - Cl- (Ionization) Product N-((1H-pyrazol-1-yl)methyl)-Nu (Final Product) TS->Product + Nu-H Byproduct HCl TS->Byproduct Nu Nucleophile (H-Nu) Nu->TS Attack

Figure 1: Mechanistic pathway showing the ionization to the reactive iminium species followed by nucleophilic capture.

Medicinal Chemistry Applications

Bioisosteric Replacement & Scaffold Hopping

The (pyrazol-1-yl)methyl group is often employed as a bioisostere for:

  • Benzyl groups: Reducing lipophilicity (LogP) while maintaining aromatic stacking interactions.

  • Imidazolyl-methyl groups: Modulating pKa. Pyrazole (pKa ~2.5) is significantly less basic than imidazole (pKa ~7.0), reducing off-target binding to heme-iron centers (e.g., CYP450 inhibition) often associated with imidazoles.

Solubility & Physicochemical Tuning

Incorporating the pyrazole moiety via a methylene linker changes the physicochemical profile of a lead compound:

  • Hydrogen Bonding: The N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor (HBA).

  • Polar Surface Area (PSA): Increases PSA moderately without introducing a high-pKa basic center, aiding in membrane permeability while improving aqueous solubility compared to phenyl analogs.

Fragment Linking (Mannich-Type Derivatives)

The reagent effectively synthesizes "reversed" Mannich bases.

  • Target: Kinase inhibitors often require a hinge-binding motif linked to a solubilizing tail.

  • Application: 1-(Chloromethyl)pyrazole reacts with piperazines or morpholines to form N-((1H-pyrazol-1-yl)methyl)heterocycles . These structures are stable aminals that position the pyrazole ring to interact with solvent-exposed regions of the protein.

Experimental Protocols

Synthesis of 1-(Chloromethyl)-1H-pyrazole HCl

Note: Due to instability, it is often best to prepare this reagent fresh or purchase the HCl salt.

Reagents: 1H-Pyrazole, Paraformaldehyde, Thionyl Chloride (


), Toluene.
  • Suspension: Suspend 1H-pyrazole (1.0 eq) and paraformaldehyde (1.2 eq) in dry toluene.

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C.
    
  • Reflux: Heat the mixture to 60-80°C for 2-3 hours until gas evolution (HCl/SO2) ceases.

  • Isolation: Cool to room temperature. The product may precipitate as the HCl salt. If not, concentrate under reduced pressure (strictly anhydrous) to yield the crude oil/solid.

  • Purification: Recrystallization from anhydrous ether/hexanes if necessary. Store under Argon at -20°C.

General Coupling Protocol (N-Alkylation of Amines)

This protocol describes coupling the reagent with a secondary amine (e.g., morpholine) to form a stable aminal.

Table 1: Reaction Conditions & Parameters

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DCMAprotic, polar solvents stabilize the transition state.
Base

or

(2.0 - 3.0 eq)
Neutralizes the HCl released; drives equilibrium.
Temperature 0°C

RT
Controls the exothermic nature of the alkylation.
Time 2 - 12 HoursFast reaction due to high electrophilicity.
Atmosphere Nitrogen/ArgonPrevents hydrolysis of the chloromethyl reagent.

Step-by-Step Workflow:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add powdered, dry

    
     (3.0 mmol). Stir for 15 min.
    
  • Reagent Addition: Add 1-(chloromethyl)-1H-pyrazole HCl (1.1 mmol) in one portion at 0°C.

  • Monitoring: Allow to warm to RT. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel). Note: The product is an aminal; avoid acidic eluents which may cause decomposition.

Workflow Start Start: Amine Substrate Mix Dissolve in MeCN + K2CO3 Start->Mix Add Add 1-(Chloromethyl)pyrazole HCl (0°C under N2) Mix->Add React Stir at RT (2-4h) Add->React Filter Filter Inorganic Salts React->Filter Purify Flash Chromatography (Neutral conditions) Filter->Purify

Figure 2: Operational workflow for N-alkylation using 1-(chloromethyl)-1H-pyrazole.

Safety & Handling (Critical)

Hazard Classification:

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage (Category 1) [1]

  • Carcinogenicity (Suspected): Alkylating agents are potential genotoxins.

Handling Rules:

  • Moisture Sensitivity: The reagent hydrolyzes to release formaldehyde (carcinogen) and HCl. Always handle in a fume hood.

  • Neutralization: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH to destroy the alkylating potential before disposal.

  • PPE: Double nitrile gloves and chemical safety goggles are mandatory.

References

  • PubChem. (2025).[1] 1-(Chloromethyl)-1H-pyrazole hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Wulff, H., et al. (2000).[2] Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1. Proceedings of the National Academy of Sciences (PNAS). (Context: Synthesis of trityl-pyrazole derivatives, illustrating pyrazole reactivity). [Link]

  • Katritzky, A. R., et al. (1990). The chemistry of N-substituted benzotriazoles and pyrazoles.
  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link][1]

Sources

1-(Chloromethyl)-1H-pyrazole: Mechanistic Reactivity & Biological Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Chloromethyl)-1H-pyrazole , focusing on its chemical reactivity, mechanism of alkylation in biological systems, and its critical role as a building block in medicinal chemistry.

Content Type: Technical Guide & Whitepaper Subject: Chemical Biology, Medicinal Chemistry, and Toxicology Target Audience: Senior Researchers, Drug Discovery Scientists, and Safety Officers

Executive Summary

1-(Chloromethyl)-1H-pyrazole (CAS: 73901-67-4, HCl salt) is a highly reactive electrophilic heterocycle used primarily as a bioconjugation reagent and a pharmacophore precursor in drug design. Unlike stable pyrazole drugs (e.g., Celecoxib), this molecule functions as a potent alkylating agent .

Its biological "mechanism of action" is dual-faceted:

  • Chemical Biology (Toxicity/Reactivity): It acts as a non-specific alkylator of biological nucleophiles (DNA bases, cysteine thiols), driving its toxicity profile and use in generating mutagenic stress models.

  • Medicinal Chemistry (Application): It serves as a "warhead" precursor or linker, enabling the attachment of the bioactive pyrazole moiety to target scaffolds (e.g., kinase inhibitors) via nucleophilic substitution (SN2).

Chemical Basis of Reactivity

The reactivity of 1-(chloromethyl)-1H-pyrazole is defined by the N-chloromethyl "warhead." Understanding the electronic environment of this group is essential for predicting its behavior in biological systems.

Structural Analysis
  • The Pyrazole Ring: An aromatic 5-membered ring containing two adjacent nitrogens.[1] N1 (pyrrole-like) contributes its lone pair to the aromatic sextet, while N2 (pyridine-like) retains a lone pair in the sp² orbital.

  • The Electrophilic Center: The chloromethyl group (-CH₂Cl) attached to N1 is highly activated. Because the N1 lone pair is delocalized into the ring, it cannot effectively stabilize the adjacent methylene carbon through resonance (unlike non-aromatic amines). Instead, the electron-withdrawing nature of the aromatic ring (inductive effect) makes the methylene carbon significantly electropositive.

Mechanism of Alkylation (SN2)

In aqueous or biological environments, the compound undergoes bimolecular nucleophilic substitution (SN2).

  • Leaving Group: Chloride (Cl⁻) is a good leaving group.

  • Nucleophile: Biological nucleophiles (Nu:) such as the thiolate of Glutathione (GSH), the N7 of Guanine (DNA), or amine groups on proteins attack the electrophilic carbon.

DOT Diagram: SN2 Alkylation Mechanism

AlkylationMechanism Figure 1: S_N2 Alkylation Mechanism of 1-(Chloromethyl)-1H-pyrazole Reagent 1-(Chloromethyl)-1H-pyrazole (Electrophile) TS [Transition State] Pentacoordinate Carbon Reagent->TS Nu Biological Nucleophile (Cys-SH / DNA-Guanine) Nu->TS Attack (S_N2) Product Alkylated Adduct (N-Substituted Pyrazole) TS->Product Bond Formation LG Chloride Ion (Cl-) TS->LG Elimination

Caption: The nucleophile attacks the methylene carbon, displacing chloride to form a stable covalent bond.

Mechanism of Action in Biological Systems

Primary Mechanism: Covalent Modification

When introduced into a biological system, 1-(chloromethyl)-1H-pyrazole does not bind to a specific receptor via lock-and-key mechanics. Instead, it covalently modifies accessible nucleophiles.

Target NucleophileBiological ConsequenceMechanistic Outcome
Glutathione (GSH) Depletion of antioxidant reservesOxidative Stress: Rapid alkylation of the cysteine thiol in GSH reduces the cell's capacity to neutralize ROS, leading to apoptosis.
DNA (Guanine N7) DNA Adduct FormationGenotoxicity: Alkylation of DNA bases interferes with replication and transcription, potentially causing mutations or cell cycle arrest (cytostatic effect).
Proteins (Cys/Lys) Enzyme InactivationLoss of Function: Covalent attachment to catalytic cysteines in enzymes (e.g., proteases) irreversibly inhibits their activity.
Application in Drug Design (The "Warhead" Strategy)

While the free chloromethyl compound is toxic, medicinal chemists utilize its reactivity to synthesize Targeted Covalent Inhibitors (TCIs) or to append the pyrazole unit to a larger drug scaffold.

  • Kinase Inhibitors: Pyrazole is a "privileged scaffold" for ATP-competitive inhibition (e.g., Ruxolitinib, Crizotinib). 1-(Chloromethyl)-1H-pyrazole is used to attach this scaffold to solubilizing groups or specific binding domains.

  • Prodrug Strategy: In some antiviral designs, N-chloromethyl derivatives are used to generate intermediates that cyclize or react with viral cysteine proteases.

DOT Diagram: Synthetic Application Workflow

DrugDesignWorkflow Figure 2: Application of 1-(Chloromethyl)-1H-pyrazole in Medicinal Chemistry Reagent 1-(Chloromethyl)-1H-pyrazole Reaction N-Alkylation Reaction (Base-Catalyzed) Reagent->Reaction Scaffold Drug Scaffold (e.g., Kinase Hinge Binder) Scaffold->Reaction Intermediate N-Substituted Pyrazole Reaction->Intermediate -HCl Optimization Lead Optimization (SAR Studies) Intermediate->Optimization FinalDrug Bioactive Candidate (e.g., CDK2 Inhibitor) Optimization->FinalDrug

Caption: Workflow for utilizing the reagent to install the pyrazole moiety onto a drug scaffold.

Experimental Protocols

Handling and Stability

Warning: This compound is a Category 1B Skin Corrosive and causes serious eye damage. All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, safety goggles, face shield).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes in moist air to release HCl and formaldehyde/pyrazole byproducts.

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, Acetonitrile). Avoid protic solvents (Methanol, Water) for stock solutions to prevent solvolysis.

Standard N-Alkylation Protocol

This protocol describes the use of 1-(chloromethyl)-1H-pyrazole to alkylate a secondary amine (model for drug scaffold attachment).

  • Preparation: Dissolve the secondary amine scaffold (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 equiv) or Cesium Carbonate (
    
    
    
    ) to scavenge the HCl byproduct.
  • Reagent Addition: Cool the mixture to 0°C. Add 1-(chloromethyl)-1H-pyrazole hydrochloride (1.1 equiv) portion-wise to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of amine).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Reactivity Assay (4-NBP Assay)

To quantify the alkylating potential (electrophilicity) of the reagent:

  • Reagent: Prepare a 10 mM stock of 1-(chloromethyl)-1H-pyrazole in DMSO.

  • Nucleophile: Prepare 10 mM 4-(p-nitrobenzyl)pyridine (4-NBP) in acetone.

  • Incubation: Mix equimolar amounts and incubate at 37°C for 30 mins.

  • Detection: Add base (Triethylamine). A color change to purple/violet indicates successful alkylation of the pyridine nitrogen, confirming high electrophilicity. Absorbance is read at 560 nm.

Safety & Toxicology Profile

The biological activity of this molecule is inextricably linked to its toxicity.

  • Acute Toxicity: High. Causes severe burns to skin and mucous membranes.

  • Carcinogenicity: Potential mutagen. As a nitrogen-mustard-like alkylator, it can crosslink DNA or form monoadducts that lead to replication errors.

  • GHS Classification:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12248303, 1-(Chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link][2]

  • García-López, M. T., et al. (1980). "Alkylating nucleosides.[3] 4. Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides."[3] Journal of Medicinal Chemistry, 23(6), 657–660.[3] [Link]

  • Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry. (Contextualizing pyrazole pharmacophores).
  • European Chemicals Agency (ECHA). C&L Inventory: 1-(chloromethyl)-1H-pyrazole hydrochloride.[2] Retrieved from [Link][2]

Sources

A Technical Guide to Pyrazole-Containing Active Pharmaceutical Ingredients: From Synthesis to Therapeutic Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile chemical reactivity have enabled its incorporation into a multitude of clinically significant active pharmaceutical ingredients (APIs). This technical guide provides an in-depth review of pyrazole-containing APIs for researchers, scientists, and drug development professionals. We will explore the fundamental synthetic routes to the pyrazole core, dissect the mechanisms of action of key therapeutic agents, and analyze the structure-activity relationships that govern their efficacy. By grounding our discussion in established protocols and mechanistic pathways, this paper aims to serve as a comprehensive resource for the rational design and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazole ring is a versatile pharmacophore due to its distinct electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene. This substitution can enhance critical drug-like properties, including metabolic stability, solubility, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule. The two nitrogen atoms within the pyrazole ring provide sites for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. The U.S. Food and Drug Administration (FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting the scaffold's immense therapeutic impact across a wide range of diseases, including inflammatory disorders, cancer, and infectious diseases.

Foundational Synthesis of the Pyrazole Core: The Knorr Pyrazole Synthesis

One of the most fundamental and widely adopted methods for constructing the pyrazole ring is the Knorr pyrazole synthesis and its variations. This method relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of these starting materials is critical as it directly dictates the substitution pattern on the final pyrazole ring, allowing for a high degree of molecular diversity.

Causality Behind Experimental Choices:
  • Hydrazine Selection: The choice between using unsubstituted hydrazine or a substituted version (e.g., phenylhydrazine) determines whether the N1 position of the pyrazole will be substituted. This is a key decision point in drug design, as the N1 substituent can significantly influence the molecule's interaction with its biological target and its metabolic fate.

  • 1,3-Dicarbonyl Compound: The nature of the R groups on the β-diketone or a related 1,3-dielectrophile defines the substituents at the C3 and C5 positions of the pyrazole ring. These positions are often critical for tuning the potency and selectivity of the API.

  • Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps in the condensation and cyclization mechanism. An acid catalyst is often employed to accelerate the reaction by activating the carbonyl groups towards nucleophilic attack.

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Pyrazole
  • Reagent Preparation: Dissolve one molar equivalent of the 1,3-dicarbonyl compound (e.g., acetylacetone) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: To the stirred solution, add 1.1 molar equivalents of the hydrazine derivative (e.g., hydrazine hydrate) dropwise. Self-Validation Note: A slight excess of hydrazine ensures the complete consumption of the more valuable dicarbonyl starting material.

  • Reaction Initiation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Thermal Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

knorr_synthesis cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation & Imine Formation dicarbonyl->condensation + H+ hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Forms Hydrazone Intermediate dehydration Dehydration (Water Elimination) cyclization->dehydration Forms Cyclic Intermediate pyrazole Pyrazole Core dehydration->pyrazole Aromatization

Caption: The Knorr pyrazole synthesis workflow.[1][2][3]

Profiles of Key Pyrazole-Containing APIs

The versatility of the pyrazole scaffold is best illustrated by examining its incorporation into APIs with diverse mechanisms of action and therapeutic applications.

Drug NameTherapeutic ClassPrimary Mechanism of ActionKey Therapeutic Uses
Celecoxib NSAID (COX-2 Inhibitor)Selective inhibition of cyclooxygenase-2 (COX-2) enzyme.Osteoarthritis, Rheumatoid Arthritis, Acute Pain.
Anakinra Biologic (IL-1Ra)Competitive antagonist of the Interleukin-1 (IL-1) receptor.Rheumatoid Arthritis, Cryopyrin-Associated Periodic Syndromes (CAPS).
Stanozolol Anabolic SteroidAgonist of the androgen receptor (AR).Hereditary Angioedema.
Celecoxib: A Revolution in Anti-Inflammatory Therapy

Celecoxib (marketed as Celebrex) was a landmark drug in the management of inflammatory conditions. Its development was driven by the need to mitigate the severe gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes.

Mechanism of Action: The therapeutic anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are derived from the inhibition of COX-2, which is responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[4] Conversely, the gastrointestinal toxicity of older NSAIDs stems from the simultaneous inhibition of COX-1, which plays a crucial role in maintaining the protective lining of the stomach.[5] Celecoxib's chemical structure allows it to selectively bind to and inhibit the COX-2 enzyme, which has a larger and more flexible active site compared to COX-1.[6] This selective inhibition blocks the synthesis of prostaglandins involved in pain and inflammation while sparing the gastroprotective functions of COX-1.[4][6]

cox2_pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox2 COX-2 Enzyme aa->cox2 prostaglandins Pro-inflammatory Prostaglandins (PGE2) cox2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation celecoxib Celecoxib celecoxib->cox2 Selective Inhibition

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

Anakinra: Targeting Cytokine Signaling in Autoimmune Disease

Anakinra (marketed as Kineret) is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It represents a targeted biological therapy that modulates the immune system at the cytokine level.

Mechanism of Action: Interleukin-1 (IL-1), existing as IL-1α and IL-1β, is a potent pro-inflammatory cytokine that drives many of the destructive processes in autoimmune diseases like rheumatoid arthritis. It exerts its effects by binding to the Interleukin-1 Receptor type 1 (IL-1R1), initiating a signaling cascade that leads to the production of other inflammatory mediators. Anakinra works by competitively inhibiting the binding of both IL-1α and IL-1β to the IL-1R1. While Anakinra binds to the receptor, it does not induce a biological response, effectively acting as a competitive antagonist and blocking the pro-inflammatory signaling cascade.

il1_pathway il1 IL-1α / IL-1β (Pro-inflammatory Cytokine) receptor IL-1 Receptor (IL-1R1) il1->receptor Binding signaling Intracellular Signaling Cascade (e.g., NF-κB) receptor->signaling Activation inflammation Gene Transcription & Inflammatory Response signaling->inflammation anakinra Anakinra (IL-1Ra) anakinra->receptor Competitive Binding (Blockade)

Sources

Computational studies on 1-(Chloromethyl)-1H-pyrazole reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Protocols, and Genotoxicity Assessment

Executive Summary

1-(Chloromethyl)-1H-pyrazole (1-CMP) represents a distinct class of electrophilic reagents used in the synthesis of N-substituted pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., crizotinib, ruxolitinib).[1] Unlike standard alkyl halides, 1-CMP possesses a "push-pull" electronic structure where the pyrazole nitrogen lone pair can electronically assist chloride departure, potentially blurring the boundary between


 and 

mechanisms.

This technical guide provides a rigorous computational framework to investigate the reactivity of 1-CMP. It moves beyond basic geometry optimization to address transition state characterization, solvent-mediated ion pairing, and in silico genotoxicity assessment (ICH M7 compliance).

Part 1: The Chemical Landscape & Reactivity Profile

The Electrophilic Paradox

1-CMP is chemically bifunctional.[1] The pyrazole ring is electron-rich (nucleophilic), but the chloromethyl group renders the N1-position highly electrophilic.

  • Primary Reactivity: Nucleophilic substitution at the methylene carbon (

    
    ).[1]
    
  • Mechanistic Hypothesis: The reaction with nucleophiles (Nu) proceeds via two competing pathways:

    • Concerted

      
      :  Direct displacement of 
      
      
      
      by Nu.[1]
    • Stepwise

      
       (Assisted):  Neighboring Group Participation (NGP) by the N1-nitrogen leads to a transient pyrazolium methylide (aza-fulvene-like) cation, followed by rapid nucleophilic trapping.[1]
      
Safety & Genotoxicity Context

As a reactive alkylating agent, 1-CMP is a structural alert for mutagenicity.[1] Computational evaluation of its reactivity with DNA bases (e.g., guanine N7) is a critical step in establishing control limits for Potentially Genotoxic Impurities (PGIs).

Part 2: Computational Methodology (Protocols)

To capture the subtle electronic effects of the pyrazole ring, standard functionals (like B3LYP) are often insufficient due to poor description of dispersion forces and barrier heights.

Recommended Level of Theory
  • Optimization/Frequency: M06-2X / 6-311++G(d,p)

    • Rationale: M06-2X is a hybrid meta-GGA functional with excellent performance for main-group thermochemistry and non-covalent interactions (dispersion), critical for modeling the loose transition states of alkylation.

  • Solvation: SMD (Solvation Model based on Density)

    • Rationale: The SMD model outperforms PCM for calculating

      
       of charged intermediates (chloride anions and pyrazolium cations).
      
  • Software Context: Gaussian 16/09, ORCA, or Q-Chem.

The Computational Workflow

The following diagram outlines the sequence of calculations required to validate the reaction mechanism.

CompWorkflow Input 1. Structure Build (1-CMP + Nucleophile) ConfSearch 2. Conformational Search (Boltzmann Sampling) Input->ConfSearch OptFreq 3. Geometry Opt & Freq (M06-2X/6-311++G**) ConfSearch->OptFreq TS_Search 4. Transition State Search (QST3 or Berny) OptFreq->TS_Search IRC 5. IRC Validation (Intrinsic Reaction Coordinate) TS_Search->IRC IRC->TS_Search If IRC fails Solvation 6. Single Point Energy (SMD Solvent Model) IRC->Solvation Kinetics 7. Rate Constant (k) (TST Calculation) Solvation->Kinetics

Figure 1: Step-by-step computational workflow for elucidating reaction mechanisms.

Part 3: Mechanistic Analysis ( vs. )

This section details how to simulate and differentiate the competing pathways.

Pathway A: Direct Displacement ( )

In this scenario, the nucleophile attacks the methylene carbon synchronously with C-Cl bond breaking.

  • Transition State (TS) Geometry: Look for a trigonal bipyramidal geometry at the

    
     carbon.
    
  • Key Metric: The C-Cl and C-Nu bond lengths in the TS should be elongated (approx. 2.2 - 2.5 Å).

  • Protocol:

    • Place the nucleophile (e.g.,

      
       or 
      
      
      
      ) approx.[1] 3.0 Å from the
      
      
      carbon, anti-periplanar to the Cl.
    • Run Opt=TS with Hessian calculation (Freq).

    • Confirm one imaginary frequency corresponding to the C-Nu formation / C-Cl cleavage vector.[1]

Pathway B: Ion-Pair Mechanism ( -like)

Here, the C-Cl bond breaks first, stabilized by the pyrazole nitrogen, forming a tight ion pair


.[1]
  • Intermediate Characterization: You must attempt to locate a stable intermediate where the C-Cl bond is fully broken (> 3.0 Å).[1]

  • NBO Analysis: Perform Natural Bond Orbital analysis on the transition state. A significant interaction energy (

    
    ) between the Nitrogen lone pair (
    
    
    
    ) and the C-Cl antibonding orbital (
    
    
    ) indicates electronic assistance.[1]
Mechanistic Bifurcation Diagram

Mechanism Reactant Reactants 1-CMP + Nu TS_SN2 TS (SN2) Concerted Reactant->TS_SN2 Pathway A TS_SN1_a TS1 (Ionization) C-Cl Cleavage Reactant->TS_SN1_a Pathway B (Polar Solvents) Product Product N-Substituted Pyrazole TS_SN2->Product Intermed Intermediate [Py-CH2]+ [Cl]- TS_SN1_a->Intermed TS_SN1_b TS2 (Trapping) Nu Attack Intermed->TS_SN1_b TS_SN1_b->Product

Figure 2: Competing reaction pathways.[1] Pathway B is favored in high-dielectric solvents.

Part 4: Data Interpretation & Genotoxicity Assessment[1]

Quantitative Data Summary

When analyzing your output files, summarize the data into the following format to determine the dominant pathway.

Parameter

Pathway

/ Ion-Pair Pathway
Interpretation
Activation Energy (

)
High in polar solventsLower in polar solventsLower barrier = Kinetic preference.[1]
C-Cl Bond Length (TS) 2.2 - 2.4 Å> 2.8 ÅIndicates "looseness" of the TS.[1]
Imaginary Freq (

)
Single, high magnitudeSingle, lower magnitudeConfirms saddle point nature.
Charge on

(NPA)
Slight positiveHighly positiveIndicates cationic character.[1]
In Silico Genotoxicity (Ames Prediction)

To assess the risk of 1-CMP reacting with DNA (genotoxicity), perform a reactivity simulation using Guanine (N7 position) as the nucleophile.[1]

  • Protocol: Calculate the Activation Energy (

    
    ) for the reaction:
    
    
    
    
  • Threshold: If

    
    , the compound is considered highly reactive and a likely mutagen. This data supports the "read-across" arguments in regulatory submissions (ICH M7).[1]
    

Part 5: Troubleshooting & Validation

  • IRC Failure: If the Intrinsic Reaction Coordinate calculation does not connect the TS to the correct reactant/product, re-optimize the TS with a tighter convergence criterion (Opt=Tight).

  • Solvent Effects: 1-CMP hydrolysis is rapid.[1] Ensure you model water molecules explicitly if studying hydrolysis (cluster-continuum model: 1-CMP + 2

    
    ).[1]
    
  • Basis Set Superposition Error (BSSE): For the bimolecular

    
     TS, perform Counterpoise (CP) correction to ensure interaction energies are not overestimated.
    

References

  • Gaussian 16 User Reference. Gaussian, Inc.[1] "IRC (Intrinsic Reaction Coordinate) Keywords." [Link][1]

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B. [Link]

  • OECD (2023). "Guidance Document on the Characterisation, Validation and Reporting of PBK Models for Regulatory Purposes."[1] OECD Series on Testing and Assessment.[1] (Relevant for in silico toxicity context). [Link]

  • PubChem. "1-(Chloromethyl)-1H-pyrazole hydrochloride Compound Summary."[1] [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Kinase Inhibitors Using 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 1-(Chloromethyl)-1H-pyrazole (CMP) as a critical electrophilic building block in the synthesis of small-molecule kinase inhibitors. The pyrazole moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as an ATP-mimetic hinge binder or a solvent-exposed "tail" modulator. While direct arylation (Suzuki/Buchwald) is common, the introduction of a methylene spacer via 1-(chloromethyl)-1H-pyrazole allows for specific conformational flexibility and access to distinct hydrophobic pockets within the kinase domain (e.g., JAK, p38 MAP, and B-Raf pathways).

This document provides optimized protocols for N-alkylation and O-alkylation using CMP, addressing the specific stability challenges of the reagent and ensuring high-yield conjugation to kinase scaffolds.

Scientific Background & Rationale

The Pyrazole Pharmacophore in Kinase Inhibition

Kinase inhibitors often function by competing with ATP for the binding site. The pyrazole ring acts as a bioisostere for the imidazole ring of adenine, capable of forming key hydrogen bonds with the hinge region of the kinase (e.g., the "gatekeeper" residues).

However, direct attachment of the pyrazole to the core scaffold results in a rigid molecule. Introducing a methylene (-CH2-) bridge using 1-(Chloromethyl)-1H-pyrazole offers two strategic advantages:

  • Conformational Flexibility: Allows the pyrazole headgroup to orient itself optimally within the ATP binding pocket or the allosteric site.

  • Electronic Decoupling: The methylene spacer prevents direct conjugation between the pyrazole and the scaffold, modulating the pKa and solubility profile of the inhibitor.

Reagent Chemistry and Stability

1-(Chloromethyl)-1H-pyrazole is typically supplied as a hydrochloride salt (CMP-HCl) .

  • CAS: 73901-67-4[1]

  • Reactivity: The chloromethyl group is a highly reactive electrophile susceptible to

    
     displacement.
    
  • Stability Warning: The free base is unstable and prone to self-polymerization or rapid hydrolysis in moist air. Therefore, in situ neutralization of the HCl salt during the coupling reaction is the preferred methodology over isolating the free base.

Reaction Engineering & Optimization

To maximize yield and minimize side reactions (such as hydrolysis or bis-alkylation), the following parameters are critical:

ParameterRecommended ConditionRationale
Base

or

Cesium promotes the "cesium effect," enhancing solubility and nucleophilicity of the scaffold in organic solvents.
Solvent DMF or Acetonitrile (ACN)Polar aprotic solvents are required to dissolve the salt and support the

transition state.
Catalyst Sodium Iodide (NaI)Finkelstein Condition: Catalytic NaI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction rate significantly.
Temperature 60°C - 80°CSufficient thermal energy to overcome the activation barrier without degrading the pyrazole ring.

Experimental Protocols

Protocol A: N-Alkylation of Amine-Based Scaffolds

Target Application: Attaching the pyrazole-methyl tail to a piperazine or aniline moiety on the kinase inhibitor core (e.g., modifying a pyrimidine scaffold).

Materials:

  • Kinase Scaffold (containing secondary amine): 1.0 equiv.

  • 1-(Chloromethyl)-1H-pyrazole HCl: 1.2 - 1.5 equiv.

  • Cesium Carbonate (

    
    ): 3.0 equiv.
    
  • Sodium Iodide (NaI): 0.1 equiv (10 mol%).

  • Anhydrous DMF: [Concentration 0.2 M].

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the amine scaffold and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add

    
     and NaI. Stir at Room Temperature (RT) for 15 minutes to deprotonate the amine and activate the catalyst.
    
  • Reagent Addition: Add 1-(Chloromethyl)-1H-pyrazole HCl in a single portion.

    • Note: The excess base will immediately neutralize the HCl salt, generating the reactive free base in situ.

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting amine and the appearance of the product (

      
       mass shift).
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ) to remove DMF and inorganic salts.
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Protocol B: O-Alkylation of Phenolic Scaffolds

Target Application: Capping a tyrosine-mimetic phenol group.

Modifications from Protocol A:

  • Base: Use Potassium Carbonate (

    
    ) or Sodium Hydride (NaH, 60% dispersion) for less acidic phenols.
    
  • Temperature: Often requires higher temperatures (80°C ) due to the lower nucleophilicity of oxygen compared to nitrogen.

  • Stoichiometry: Use 1.5 equiv of CMP-HCl to account for potential hydrolysis by trace water.

Visualization of Workflows

Retrosynthetic Analysis & Reaction Pathway

The following diagram illustrates the strategic disconnection of a generic kinase inhibitor and the forward reaction flow.

KinaseSynthesis Reagent 1-(Chloromethyl)-1H-pyrazole (HCl Salt) Base Base (Cs2CO3) Neutralization Reagent->Base In situ gen. Scaffold Kinase Core Scaffold (Nu: Amine/Phenol) Product Final Kinase Inhibitor (N-CH2-Pyrazole) Scaffold->Product Nucleophilic Attack (SN2) Intermediate Reactive Intermediate (Free Base + Iodide) Intermediate->Product Electrophile Base->Intermediate - HCl Catalyst NaI Catalyst (Finkelstein) Catalyst->Intermediate Cl -> I Exchange

Figure 1: Reaction pathway for the synthesis of pyrazole-linked kinase inhibitors.[2] The process relies on in situ generation of the reactive species to avoid stability issues.

Decision Tree for Reaction Conditions

DecisionTree Start Select Nucleophile Type TypeN Secondary Amine (e.g., Piperazine) Start->TypeN TypeO Phenol / Alcohol (e.g., Tyr-mimic) Start->TypeO CondN Base: Cs2CO3 (3 eq) Solvent: DMF Temp: 60°C TypeN->CondN CondO Base: K2CO3 (3 eq) Solvent: ACN or DMF Temp: 80°C TypeO->CondO Check Check Reactivity (LCMS @ 2h) CondN->Check CondO->Check Slow Reaction Slow? Check->Slow AddCat Add NaI (0.1 eq) (Finkelstein) Slow->AddCat Yes

Figure 2: Optimization logic for selecting reaction conditions based on the nucleophile type.

Analytical Validation

To ensure the trustworthiness of the protocol, the following analytical signatures must be verified in the final product:

  • 1H NMR (DMSO-d6):

    • Methylene Bridge: Look for a singlet (or doublet if coupled) integrating to 2H around

      
       5.3 – 5.5 ppm . This is the diagnostic peak for the 
      
      
      
      or
      
      
      linkage.
    • Pyrazole Protons: Characteristic doublets/triplets in the aromatic region, typically

      
       6.3 ppm (H-4)  and 
      
      
      
      7.5-7.8 ppm (H-3/H-5)
      .
  • 13C NMR:

    • The methylene carbon typically appears around 50–60 ppm .

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirm the addition of the pyrazole-methyl fragment (

      
      ) with a mass increase of +81.045 Da  relative to the scaffold.
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvents are anhydrous. Do not mix reagent with base until the scaffold is ready. Use fresh CMP-HCl.
No Reaction Poor nucleophilicityAdd NaI (10-20 mol%) to generate the more reactive iodide intermediate. Increase temp to 80°C.
Polymerization Free base instabilityDo not isolate the free base of 1-(chloromethyl)pyrazole. Generate it in situ in the presence of the nucleophile.
Skin Irritation Vesicant propertiesCMP-HCl is a potent alkylating agent. Double-glove and work exclusively in a fume hood.

References

  • PubChem. (2023). 1-(Chloromethyl)-1H-pyrazole hydrochloride - Compound Summary. National Library of Medicine. [Link]

  • Furet, P., et al. (2016). Discovery of a Novel Class of Potent and Selective Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyrazole scaffold utility in kinase design). [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

Sources

Application Notes and Protocols for the N-alkylation of Pyrazoles with 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Novel Pyrazole Architectures

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a powerful tool for modulating the physicochemical and pharmacological profiles of these heterocycles. N-alkylation, a fundamental transformation, allows for the introduction of diverse substituents, influencing properties such as solubility, metabolic stability, and receptor-binding interactions.

This comprehensive guide details a robust protocol for the N-alkylation of pyrazoles utilizing the versatile, yet reactive, alkylating agent, 1-(chloromethyl)-1H-pyrazole. This reagent provides a direct method for the synthesis of N,N'-linked bis-pyrazole systems, which are of growing interest in the design of novel ligands, catalysts, and bioactive molecules. We will first delineate the synthesis of the key alkylating agent, 1-(chloromethyl)-1H-pyrazole hydrochloride, followed by a detailed protocol for its application in the N-alkylation of a range of pyrazole substrates. The underlying principles of the reaction, including regioselectivity, and critical safety considerations are also discussed to provide a thorough understanding of this synthetic methodology.

Part 1: Synthesis of the Alkylating Agent: 1-(Chloromethyl)-1H-pyrazole Hydrochloride

The synthesis of 1-(chloromethyl)-1H-pyrazole is most effectively achieved through a two-step process, commencing with the formation of 1-(hydroxymethyl)pyrazole, which is subsequently chlorinated.

Step 1: Synthesis of 1-(Hydroxymethyl)pyrazole

The initial step involves the reaction of pyrazole with an excess of aqueous formaldehyde. This reaction proceeds via a nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde.

Reaction Scheme:

Underlying Principle: The N-H proton of pyrazole is weakly acidic, and in the presence of formaldehyde, the nitrogen atom acts as a nucleophile. The reaction is typically conducted under neutral or slightly basic conditions to facilitate the nucleophilic attack.

Step 2: Chlorination of 1-(Hydroxymethyl)pyrazole

The hydroxyl group of 1-(hydroxymethyl)pyrazole is then converted to a chloride using thionyl chloride (SOCl₂). This reaction proceeds through the formation of a chlorosulfite intermediate, which is subsequently attacked by a chloride ion in an Sₙ2-type mechanism. The use of a non-polar solvent like chloroform is advantageous for this step.

Reaction Scheme:

Underlying Principle: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides.[1] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product. The HCl generated in situ protonates the newly formed 1-(chloromethyl)-1H-pyrazole, leading to the isolation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

Materials:

  • Pyrazole

  • Formaldehyde (37% aqueous solution)

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

Part A: Synthesis of 1-(Hydroxymethyl)pyrazole

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve pyrazole (1.0 eq) in an excess of 37% aqueous formaldehyde (5.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with chloroform (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(hydroxymethyl)pyrazole as a crude oil. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 1-(Chloromethyl)-1H-pyrazole Hydrochloride

  • Caution: Thionyl chloride is a corrosive and toxic reagent. This step must be performed in a well-ventilated fume hood.

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-(hydroxymethyl)pyrazole (1.0 eq) in chloroform (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[2]

  • Gently reflux the reaction mixture for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature. The product, 1-(chloromethyl)-1H-pyrazole hydrochloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain the final hydrochloride salt.

Part 2: N-alkylation of Pyrazoles using 1-(Chloromethyl)-1H-pyrazole Hydrochloride

The N-alkylation of a pyrazole substrate with 1-(chloromethyl)-1H-pyrazole is typically carried out under basic conditions to deprotonate the pyrazole nucleophile. The choice of base and solvent is critical for achieving good yields and, in the case of substituted pyrazoles, for controlling regioselectivity. A common and effective system involves the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

General Reaction Scheme:

Mechanism of N-alkylation:

The reaction proceeds via a classic Sₙ2 mechanism. The base abstracts the acidic N-H proton of the pyrazole substrate to generate a pyrazolate anion. This potent nucleophile then attacks the electrophilic methylene carbon of 1-(chloromethyl)-1H-pyrazole, displacing the chloride leaving group.

.dot digraph "N-alkylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: General mechanism for the N-alkylation of pyrazoles.

Regioselectivity in the Alkylation of Substituted Pyrazoles

When employing unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), the formation of two regioisomers is possible. The outcome of the reaction is primarily governed by steric hindrance.[3] Alkylation generally occurs at the less sterically hindered nitrogen atom.[3] For instance, in the case of 3-methylpyrazole, the N1 nitrogen is less sterically encumbered than the N2 nitrogen (adjacent to the methyl group), and thus, the major product is expected to be 1-((1H-pyrazol-1-yl)methyl)-3-methyl-1H-pyrazole.

.dot digraph "Regioselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot

Caption: Regioselectivity in the N-alkylation of 3-methylpyrazole.

Experimental Protocol: General Procedure for N-alkylation

Materials:

  • Substituted pyrazole (e.g., pyrazole, 3-methylpyrazole, 3,5-dimethylpyrazole)

  • 1-(Chloromethyl)-1H-pyrazole hydrochloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

Procedure:

  • Caution: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • To a dry, 100 mL round-bottom flask under an inert atmosphere, add anhydrous DMF (20 mL).

  • Carefully add sodium hydride (1.2 eq) to the DMF and stir the suspension.

  • In a separate flask, dissolve the pyrazole substrate (1.0 eq) in anhydrous DMF (10 mL).

  • Slowly add the pyrazole solution dropwise to the NaH suspension at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (evolution of hydrogen gas should cease).

  • Add 1-(chloromethyl)-1H-pyrazole hydrochloride (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(pyrazol-1-ylmethyl)pyrazole product.

Data Presentation: Representative Reaction Conditions and Characterization

EntryPyrazole SubstrateBase/SolventTime (h)ProductYield (%)¹H NMR (CDCl₃, δ ppm) of Methylene Bridge
1PyrazoleNaH/DMF121,1'-Methylenebis(1H-pyrazole)~85~6.3 (s, 2H)
23-MethylpyrazoleNaH/DMF181-((1H-Pyrazol-1-yl)methyl)-3-methyl-1H-pyrazole (Major)~75~6.2 (s, 2H)
33,5-DimethylpyrazoleNaH/DMF241-((1H-Pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole~80~6.1 (s, 2H)

Note: Yields and NMR data are representative and may vary based on specific reaction conditions and purification.

Safety and Handling

  • 1-(Chloromethyl)-1H-pyrazole and its hydrochloride salt should be handled with care as they are potential alkylating agents and irritants. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[4] It should be handled exclusively in a well-ventilated fume hood with appropriate PPE.[4]

  • Sodium hydride is a flammable solid that is highly reactive towards water and protic solvents. It should be handled under an inert atmosphere.

  • N,N-Dimethylformamide (DMF) is a combustible liquid and a potential reproductive toxin. Handle in a well-ventilated area and avoid prolonged or repeated exposure.

Conclusion

The protocol described herein provides a reliable and versatile method for the synthesis of N-(pyrazol-1-ylmethyl)pyrazoles through the N-alkylation of pyrazoles with 1-(chloromethyl)-1H-pyrazole. The two-step synthesis of the alkylating agent is straightforward, and the subsequent N-alkylation reaction proceeds with good yields under standard basic conditions. The discussion of the reaction mechanism and the factors governing regioselectivity offers valuable insights for researchers aiming to apply this methodology to more complex pyrazole substrates. Adherence to the outlined safety precautions is paramount when handling the reactive intermediates and reagents involved in this synthetic sequence. This application note serves as a practical guide for chemists in drug discovery and materials science to access novel bis-pyrazole scaffolds for a wide range of applications.

References

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Trichloromethylthiolation of N-Heterocycles: Practical and Completely Regioselective. Wiley Online Library. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Kao Chemicals. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available at: [Link]'

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

Sources

Precision Synthesis of 1,3,5-Trisubstituted Pyrazoles: Regiocontrol and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and various kinase inhibitors.

The Central Challenge: The classical synthesis of pyrazoles (Knorr synthesis) involves the condensation of 1,3-diketones with substituted hydrazines. While robust, this method often suffers from poor regioselectivity , yielding difficult-to-separate mixtures of 1,3,5- and 1,5,3-isomers. The formation of these isomers depends heavily on the steric and electronic differences between the substituents on the diketone and the nucleophilicity of the hydrazine nitrogens.

The Solution: This guide moves beyond the trial-and-error of classical Knorr conditions. We present two high-fidelity protocols that enforce regiocontrol through mechanistic design:

  • Regioselective 1,3-Dipolar Cycloaddition: Utilizing in situ generated diazo compounds (from tosylhydrazones) to react with terminal alkynes.

  • Directed Condensation: Using

    
    -alkynyl ketones to direct nucleophilic attack, bypassing the ambiguity of 1,3-diketone tautomers.
    

Mechanistic Logic & Regiocontrol

To achieve high purity, one must understand the competing pathways.

The Regioselectivity Problem (Knorr Synthesis)

In a standard Knorr reaction, a monosubstituted hydrazine (


) has two nucleophilic sites:[1]
  • 
     (Substituted): More sterically hindered, often more electron-rich (inductive effect of alkyl) or electron-poor (aryl).
    
  • 
     (Unsubstituted): Less hindered, generally more nucleophilic in attack.
    

The 1,3-diketone exists in equilibrium between keto and enol forms. The lack of distinction between the two carbonyls leads to mixed attack vectors.

The Strategic Fix

By changing the electrophile to an alkynyl ketone (Protocol B) or using a concerted cycloaddition (Protocol A), we lock the reaction pathway.

G Start Target: 1,3,5-Trisubstituted Pyrazole Knorr Classical Knorr (1,3-Diketone + Hydrazine) Start->Knorr Avoid if possible Alkynone Protocol B: Alkynyl Ketone (Activated Electrophile) Start->Alkynone Diazo Protocol A: Tosylhydrazone (1,3-Dipole Precursor) Start->Diazo Mixture Result: Mixture of 1,3,5- and 1,5,3-Isomers Knorr->Mixture Michael Mechanism: Directed Michael Addition Alkynone->Michael Product High Purity 1,3,5-Isomer Michael->Product Steric Control Cyclo Mechanism: Regioselective [3+2] Cycloaddition Diazo->Cyclo Cyclo->Product Orbital Control

Figure 1: Decision matrix for synthetic strategy. Protocol A and B offer deterministic pathways compared to the stochastic nature of classical condensation.

Protocol A: Regioselective [3+2] Cycloaddition

Best for: Sensitive substrates, late-stage functionalization, and when 100% regioselectivity is required. Mechanism:


-tosylhydrazones decompose under basic conditions to generate diazo compounds in situ, which undergo copper-free [3+2] cycloaddition with terminal alkynes.
Materials
  • Substrate A:

    
    -tosylhydrazone (derived from corresponding ketone).
    
  • Substrate B: Terminal Alkyne.

  • Base: Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Equipment: Sealed tube or reflux condenser.

Step-by-Step Methodology
  • Preparation of N-Tosylhydrazone (Precursor Step):

    • Mix the starting ketone (1.0 equiv) and

      
      -toluenesulfonhydrazide (1.05 equiv) in Methanol.
      
    • Stir at room temperature (or reflux if sterically hindered) for 2–4 hours.

    • Checkpoint: Product usually precipitates. Filter, wash with cold MeOH, and dry. Do not purify by silica chromatography as hydrazones can degrade.

  • Cycloaddition Reaction:

    • In a reaction vial, charge the

      
      -tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and 
      
      
      
      (2.0 mmol).
    • Add anhydrous 1,4-Dioxane (5 mL).

    • Seal the tube and heat to 110°C for 8–12 hours.

    • Mechanistic Insight: The base deprotonates the hydrazone, leading to the Bamford-Stevens type generation of a diazo species. This dipole reacts with the alkyne (dipolarophile). The regioselectivity is driven by electronic matching (HOMO-LUMO) and sterics, overwhelmingly favoring the 1,3,5-isomer.

  • Workup & Isolation:

    • Cool to room temperature. Filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Results
  • Yield: 70–95%

  • Regioselectivity: >98:2 (1,3,5 vs 1,5,3).

Protocol B: Directed Condensation with Alkynyl Ketones

Best for: Large-scale synthesis, robust substrates, and cost-efficiency. Mechanism: The reaction proceeds via a Michael-type addition of the hydrazine to the activated triple bond, followed by cyclization.

Materials
  • Substrate:

    
    -Alkynyl ketone (Propynone).
    
  • Reagent: Monosubstituted Hydrazine (

    
     or free base).
    
  • Solvent: Ethanol or Acetonitrile.

  • Catalyst: None (or mild acid if using free hydrazine).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve

      
      -alkynyl ketone (1.0 equiv) in Ethanol (0.5 M concentration).
      
    • Add the substituted hydrazine (1.1 equiv).

    • Critical Control: If using hydrazine hydrochloride, add 1.1 equiv of Sodium Acetate to buffer the solution.

  • Reaction Execution:

    • Stir at room temperature for 1 hour, then reflux for 2–3 hours.

    • Mechanistic Insight: The terminal nitrogen (

      
      ) of the hydrazine is the harder, less hindered nucleophile. It attacks the 
      
      
      
      -carbon of the alkynyl ketone (Michael addition). The resulting enamine intermediate then cyclizes onto the carbonyl. This sequence forces the hydrazine's R-group to be on the nitrogen adjacent to the carbon that was the carbonyl, resulting in the 1,3,5-substitution pattern .
  • Workup:

    • Evaporate solvent.

    • Redissolve in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      

Structural Validation (The "Trust" Pillar)

Validating the regiochemistry is non-negotiable. You cannot rely solely on 1H NMR chemical shifts, as they vary with solvents and substituents.

The Gold Standard: 1D NOE / 2D NOESY

You must prove the spatial proximity of the


-substituent and the 

-substituent.
  • 1,3,5-Isomer: The substituent on

    
     is spatially close to the substituent on 
    
    
    
    .
    • Observation: Strong NOE enhancement between

      
       protons and 
      
      
      
      protons.
  • 1,5,3-Isomer: The substituent on

    
     is close to the substituent on 
    
    
    
    (which is effectively the group that would have been at C3 in the other isomer). Wait, let's clarify the numbering:
    • In the 1,3,5-isomer, the

      
       group and the 
      
      
      
      group are neighbors.
    • In the 1,3,4-isomer (if formed),

      
       is close to 
      
      
      
      .
    • Key Differentiation: If you synthesize a 1,3,5-triphenylpyrazole, you will see NOE between the N-Phenyl ortho-protons and the C5-Phenyl ortho-protons.

Table 1: Diagnostic NMR Data

Feature1,3,5-Trisubstituted1,5,3-Trisubstituted (Isomer)
NOE Signal Strong interaction between

and

Interaction between

and

(where R' is the group swapped from pos 3)
C5-Carbon Shift Typically shielding effect from N-substituent (check literature for specific R groups)Distinctly different (often

> 2-5 ppm)
TLC (

)
Usually less polar (higher

) due to steric crowding masking the lone pair
Usually more polar (lower

)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete diazo formationEnsure anhydrous dioxane; increase temp to 120°C; verify hydrazone quality.
Isomer Mixture (Protocol B) Hydrazine scramblingLower temperature for the initial addition step (0°C). Ensure the ketone is strictly an alkynyl ketone, not a 1,3-diketone.
Starting Material Remains Steric hindranceSwitch solvent to Toluene/Microwave irradiation (140°C, 30 min).

References

  • Regioselective Synthesis via Tosylhydrazones: Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2] [Link]

  • Review of Regioselectivity in Pyrazole Synthesis: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Alkynyl Ketone Protocol: Savel’ev, E. N., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Containing an Anthranilic Acid Motif. Chemistry of Heterocyclic Compounds, 50, 1134–1142. [Link]

  • One-Pot Multicomponent Approaches: Li, X., et al. (2013). One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Organic Letters, 15(11), 2672–2675. [Link]

Sources

Reaction of 1-(Chloromethyl)-1H-pyrazole with substituted phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 1-(Phenoxymethyl)-1H-pyrazoles

Executive Summary

This guide details the optimized protocols for the N-alkylation of substituted phenols using 1-(chloromethyl)-1H-pyrazole hydrochloride .[1] This reaction is a cornerstone in the synthesis of bioisosteres for imidazole-based kinase inhibitors and agrochemical ethers (e.g., Pyraflufen-ethyl analogs).[2][1]

While a standard Williamson ether synthesis, the instability of the chloromethyl pyrazole starting material (specifically its tendency toward hydrolysis and polymerization) requires strict adherence to the "In-Situ Neutralization" protocols defined below.

Mechanistic Insight & Critical Material Attributes

The reaction proceeds via a classical


 Nucleophilic Substitution .[1][3][4] However, unlike benzyl chlorides, the pyrazole ring exerts unique electronic effects.[2][1] The adjacent nitrogen reduces the electron density at the methylene carbon, making it a potent electrophile, but also rendering the free base highly unstable.[2]

The Stability Paradox:

  • 1-(Chloromethyl)-1H-pyrazole (Free Base): Highly reactive.[2][1] Prone to rapid hydrolysis to the alcohol (inactive) or self-polymerization upon storage.[1]

  • Hydrochloride Salt (Reagent Grade): Stable solid.[2][1] Hygroscopic. Must be stored under desiccant.[2][1]

Strategic Implication: The most reproducible yields are achieved by generating the free base in situ within the reaction vessel, preventing handling losses.[2][1]

Reaction Pathway Diagram

ReactionMechanism Reagent 1-(Chloromethyl)pyrazole HCl Salt Intermediate Reactive Electrophile (Free Base in situ) Reagent->Intermediate Neutralization (-HCl) Base Base (K2CO3) Base->Intermediate TS Transition State [SN2] Intermediate->TS Electrophilic Attack Phenol Substituted Phenol Phenol->TS Deprotonation (ArO-) Product 1-(Phenoxymethyl)- 1H-pyrazole TS->Product -Cl-

Figure 1: Mechanistic pathway highlighting the critical in situ neutralization step.[2][1]

Experimental Protocols

Protocol A: The "Gold Standard" (Acetone/K₂CO₃)

Recommended for: Phenols with Electron-Donating Groups (EDGs) or mild Electron-Withdrawing Groups (EWGs).[2][1]

Reagents:

  • Substituted Phenol (1.0 equiv)[2][1]

  • 1-(Chloromethyl)-1H-pyrazole HCl (1.2 equiv)[2][1]

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.5 equiv)[2][1]
    
  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein Catalyst[2][1]

  • Solvent: Acetone (Reagent Grade, dried over molecular sieves)[2][1]

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[2][1]
    
  • Phenoxide Formation: Charge the flask with the Phenol (1.0 equiv) and Acetone (0.2 M concentration relative to phenol).[2][1] Add

    
      (2.5 equiv).[2][1]
    
    • Note: Stir at Room Temperature (RT) for 15-30 minutes. This pre-stir ensures partial deprotonation of the phenol before the electrophile is introduced.[1]

  • Reagent Addition: Add KI (0.1 equiv) followed by 1-(chloromethyl)-1H-pyrazole HCl (1.2 equiv) in a single portion.

    • Why 2.5 equiv Base? 1.0 equiv neutralizes the phenol, 1.0 equiv neutralizes the HCl salt, and 0.5 equiv acts as the buffer/excess to drive kinetics.[2]

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 7:3).[2][1] Look for the disappearance of the phenol spot.[1]

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      ) through a Celite pad.[2][1]
      
    • Wash the pad with acetone.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.[2][1]

    • Dry over

      
      , filter, and concentrate.[2][1][5]
      
Protocol B: High-Performance (DMF/Cs₂CO₃)

Recommended for: Sterically hindered phenols or strong Electron-Withdrawing Groups (e.g., -NO2, -CN).[2][1]

Modifications:

  • Solvent: Anhydrous DMF (Dimethylformamide).[2][1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).[2][1] The "Cesium Effect" increases the solubility of the phenoxide anion.
    
  • Temperature:

    
    .[2][1]
    
  • Workup: Requires extensive water washing (5x) to remove DMF, or removal of DMF via azeotrope with heptane.[2][1]

Workflow & Troubleshooting Visualization

Workflow start Start: Reagents mix Mix Phenol + Base (Acetone, 15 min) start->mix add Add Pyrazole-HCl + KI mix->add reflux Reflux (4-6 hrs) add->reflux check TLC Check reflux->check workup Filter Solids -> Evaporate check->workup Complete trouble Add TBAI (Cat.) Switch to DMF check->trouble Incomplete > 8h wash Wash: EtOAc vs 1M NaOH workup->wash pure Final Product wash->pure trouble->reflux Retry

Figure 2: Operational workflow including decision gates for incomplete reactions.

Data & Substrate Scope

The electronic nature of the phenol significantly impacts reaction rate and yield.[1]

Phenol Substituent (R)Electronic EffectMethodTime (h)Yield (%)Notes
-H (Unsubstituted)NeutralA492Clean conversion.
-p-OMe (Methoxy)EDG (Strong)A395Very fast; watch for C-alkylation traces.[2][1]
-p-Cl (Chloro)EWG (Weak)A588Standard kinetics.[2][1]
-o-Me (Ortho-Methyl)Steric HindranceA875Slower due to steric bulk.[2][1]
-p-NO₂ (Nitro)EWG (Strong)B482Requires DMF/

to push completion.[2][1]
-m,m-OH (Resorcinol)Double NucleophileA465Mono- vs Bis-alkylation control is difficult.[2][1]

Safety & Handling (HSE)

  • Vesicant Warning: 1-(Chloromethyl)pyrazoles are alkylating agents.[2][1] They can cause severe skin burns and eye damage.[2][1] All weighing must occur in a fume hood.[2]

  • Inhalation: The HCl salt is a fine powder; use a respirator or work strictly within a hood to avoid inhalation.[1]

  • Waste: Aqueous washes will contain pyrazole byproducts; segregate as hazardous organic waste.[2][1]

References

  • Mechanistic Foundation: Williamson, A. W. (1850).[2][1][3] "Theory of Aetherification."[2][1] Philosophical Magazine, 37, 350–356.[2][1] (Foundational Chemistry).[2][1]

  • General Protocol (Williamson Ether): Master Organic Chemistry. "The Williamson Ether Synthesis."[1][3][4][6][7] Link

  • Reagent Properties: PubChem. "1-(chloromethyl)-1H-pyrazole hydrochloride."[2][1][8] CID 12248303.[2][1] Link[2][1]

  • Analogous Heterocycle Synthesis: Srikrishna, D., et al. (2018).[2][1] "Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one." Research on Chemical Intermediates. Link

  • Regioselectivity in Pyrazoles: Frizzo, C. P., et al. (2013).[2][1] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Combinatorial Chemistry. Link

Sources

Application Note: High-Efficiency Synthesis of Pyrazole-Linked Bioisosteres via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as a robust bioisostere for phenyl and pyridine rings in kinase inhibitors and GPCR ligands. However, incorporating this moiety via traditional alkylation often requires harsh conditions that are incompatible with sensitive functional groups.

This Application Note details a validated workflow for using 1-(Chloromethyl)-1H-pyrazole hydrochloride as a modular "Clickable" building block. By converting this electrophile into a transient azide intermediate, researchers can install the pyrazole moiety onto any alkyne-bearing scaffold (drug fragment, protein, or polymer) using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Critical Safety Advisory: The intermediate, 1-(azidomethyl)-1H-pyrazole, possesses a Carbon-to-Nitrogen (C/N) ratio of 0.8 (4 carbons, 5 nitrogens). According to the "Rule of Six," this compound is energetic and potentially explosive if isolated. This protocol utilizes a One-Pot, Two-Step method to ensure the azide is generated and consumed in solution, eliminating isolation risks.

Workflow Logic

The synthesis follows a sequential cascade where the chloromethyl precursor is activated, displaced by azide, and immediately "clicked" to the target alkyne.

G Start 1-(Chloromethyl)-1H-pyrazole (HCl Salt) Step1 Step 1: Azidation (NaN3, DMSO, r.t.) Start->Step1 Activation Inter Intermediate: 1-(Azidomethyl)-1H-pyrazole (DO NOT ISOLATE) Step1->Inter SN2 Displacement Step2 Step 2: CuAAC Click (Alkyne, CuSO4, Ascorbate) Inter->Step2 In Situ Capture Product Final Conjugate: 1-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole Step2->Product 1,4-Regioselective

Figure 1: The One-Pot Cascade. The red node highlights the hazardous intermediate that remains in solution.

Scientific Rationale & Mechanism

The Electrophile: 1-(Chloromethyl)-1H-pyrazole

Unlike standard alkyl halides, the chloromethyl group on the pyrazole nitrogen is an aminal derivative (


). It is highly reactive toward nucleophiles due to the resonance stabilization of the incipient cation by the pyrazole nitrogen lone pair. However, this also makes it susceptible to hydrolysis.
  • Handling Insight: We utilize the hydrochloride salt (CAS 73901-67-4) because the free base is unstable and prone to polymerization or hydrolysis. The salt must be stored in a desiccator.

The "Click" Catalyst System

Standard CuAAC conditions often fail with nitrogen-rich heterocycles because the pyrazole nitrogens can coordinate to Cu(I), poisoning the catalyst or leading to non-productive aggregation.

  • Solution: We employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand.[1] THPTA protects the Cu(I) oxidation state and out-competes the pyrazole substrate for copper coordination, ensuring rapid turnover.

Experimental Protocol

Materials Required
ReagentEquiv.RoleNotes
1-(Chloromethyl)-1H-pyrazole HCl 1.2Linker DonorHygroscopic; weigh quickly.
Target Alkyne (R-C≡CH) 1.0ScaffoldLimiting reagent.
Sodium Azide (NaN₃) 1.5Azidation AgentToxic. Avoid acid contact.
Sodium Ascorbate 0.5ReductantFreshly prepared 1M stock.
CuSO₄[1] · 5H₂O 0.1Catalyst Precursor100mM stock in water.
THPTA Ligand 0.2Cu(I) StabilizerEssential for pyrazoles.
DIPEA 1.5BaseNeutralizes HCl salt.
DMSO / Water -Solvent System4:1 ratio recommended.
Step-by-Step Methodology (One-Pot)
Phase 1: In Situ Azide Generation
  • Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve 1-(Chloromethyl)-1H-pyrazole HCl (1.2 equiv) in DMSO (concentration ~0.5 M).

  • Neutralization: Add DIPEA (1.5 equiv) slowly. The solution may warm slightly.

  • Azidation: Add Sodium Azide (1.5 equiv) as a solid or concentrated aqueous solution.

  • Reaction: Cap the vial and stir at Room Temperature (20-25°C) for 2 hours.

    • QC Check: Monitor by LC-MS or TLC. The starting material (Cl) converts to the azide (N3). Note that the azide is often invisible on UV but can be stained with phosphomolybdic acid (PMA).

    • Safety:Do NOT heat above 40°C. Do NOT evaporate the solvent.

Phase 2: The Click Reaction
  • Cocktail Prep: In a separate tube, premix the CuSO₄ (0.1 equiv) and THPTA (0.2 equiv) in water. Incubate for 5 minutes to form the blue complex.

  • Addition: Add the Target Alkyne (1.0 equiv) directly to the reaction vial containing the crude azide mixture.

  • Catalysis: Add the Cu-THPTA complex to the vial, followed immediately by the Sodium Ascorbate (0.5 equiv). The solution should turn colorless or pale yellow (indicating Cu(I)).

  • Incubation: Stir at room temperature for 4–16 hours.

    • Endpoint: LC-MS should show the mass of the adduct (Alkyne MW + 123 Da).

Phase 3: Workup & Purification
  • Quenching: Dilute the reaction 10-fold with water or brine.

    • Chelation: If the product is for biological assay, add 50 mM EDTA to chelate residual copper.

  • Extraction: Extract with Ethyl Acetate or DCM (3x).

    • Note: Small pyrazole-triazoles can be water-soluble. If the product is polar, use n-Butanol extraction or direct Reverse Phase (C18) purification.

  • Purification: Flash chromatography (DCM/MeOH gradient). The triazole product is typically more polar than the starting alkyne.

Troubleshooting & QC

Analytical Data Interpretation
TechniqueObservationInterpretation
1H NMR

8.0 - 8.5 ppm (Singlet)
Diagnostic Triazole C-H proton. Confirms click success.
1H NMR

5.4 - 5.6 ppm (Singlet)
N-CH2-N methylene bridge. Shifts upfield from Cl-precursor (~5.8 ppm).
IR Spec ~2100 cm⁻¹Azide Stretch. Should be absent in the final product. Presence indicates incomplete click.
LC-MS M+1 PeakMass = Alkyne + 123.05 Da.
Common Failure Modes
  • Precipitation of Copper: If the solution turns brown/black, Cu(I) has disproportionated to Cu(0).

    • Fix: Increase THPTA ligand ratio to 5:1 relative to Copper.

  • Hydrolysis of Starting Material: If the major byproduct is 1-(hydroxymethyl)pyrazole (Mass M-Cl+OH).

    • Fix: Ensure DMSO is dry. Do not let the Step 1 reaction sit for >4 hours before adding alkyne.

  • Incomplete Azidation:

    • Fix: The chloride displacement is slower in pure DMSO. Adding a small amount of water (10% v/v) in Step 1 solubilizes the NaN3 and accelerates the rate.

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific stabilization role of the THPTA ligand, preventing the "Pyrazole Poisoning" effect.

Mechanism cluster_poison Competing Pathway (Avoided by THPTA) Cu2 Cu(II) Source (CuSO4) Cu1 Active Cu(I)-THPTA Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Cycle1 Step A: Cu-Acetylide Formation (π-complex) Cu1->Cycle1 + Alkyne Poison Cu(I)-Pyrazole Complex (Inactive Catalyst) Cu1->Poison No Ligand Azide 1-(Azidomethyl)pyrazole Alkyne Target Alkyne Cycle2 Step B: Azide Coordination (Six-membered metallacycle) Cycle1->Cycle2 + Azide Cycle3 Step C: Ring Contraction (Triazolyl-Cu derivative) Cycle2->Cycle3 Product Triazole Product + Regenerated Cu(I) Cycle3->Product Product->Cu1 Turnover

Figure 2: Catalytic cycle of CuAAC showing the necessity of Ligand stabilization.

References

  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." Journal of the American Chemical Society, 127(1), 210-216, 2005.[2] [Link]

  • PubChem. "1-(Chloromethyl)-1H-pyrazole hydrochloride - Compound Summary."[3] National Library of Medicine, 2023. [Link]

  • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. (Reference for C/N Ratio Safety Rule). [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011. [Link]

Sources

Experimental procedure for the synthesis of pyrazole-based APIs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazole-Based APIs

Executive Summary & Strategic Importance

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). However, the synthesis of pyrazoles—specifically 1,3,5-trisubstituted derivatives—presents a critical challenge: Regioselectivity .

In the classical Knorr condensation between a hydrazine and an unsymmetrical 1,3-dicarbonyl, two regioisomers are possible. For APIs like Celecoxib, the presence of the regioisomer (often called the "isomeric impurity") is strictly regulated (typically <0.1%).

This guide moves beyond textbook definitions to provide an industrial-grade protocol focusing on:

  • Kinetic vs. Thermodynamic Control: Manipulating solvent systems to force single-isomer formation.

  • Safety in Scale-Up: Handling genotoxic hydrazines using biphasic or continuous flow systems.

  • Self-Validating Workflows: Integrated analytical checkpoints.

Strategic Framework: The Regioselectivity Paradox

The synthesis of Celecoxib involves condensing 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFBD) with 4-sulfamoylphenylhydrazine (4-SAPH) .

  • The Challenge: The hydrazine nitrogen can attack either the carbonyl adjacent to the trifluoromethyl group (

    
    ) or the carbonyl adjacent to the tolyl group.
    
  • The Solution: The

    
     group is highly electron-withdrawing, making the adjacent carbonyl more electrophilic. However, it also promotes hydrate formation (gem-diol), which can deactivate that site.
    
  • Expert Insight: Using a biphasic solvent system (Ethyl Acetate/Water) with controlled acidity prevents hydrate deactivation while solubilizing the hydrazine hydrochloride salt, driving the reaction faster and with higher regioselectivity than classical ethanol reflux methods.

Diagram 1: Mechanistic Pathway & Regiocontrol

Celecoxib_Mechanism Reactants Reactants: TFBD (Diketone) + 4-SAPH (Hydrazine) Decision Nucleophilic Attack Reactants->Decision Path_A Attack at C-3 (Aryl) (Kinetic Control) Decision->Path_A Favored in Acidic EtOH Path_B Attack at C-1 (CF3) (Thermodynamic Control) Decision->Path_B Favored in Basic/Neutral Intermediate_A Intermediate A (Hydrazone) Path_A->Intermediate_A Intermediate_B Intermediate B (Hydrazone) Path_B->Intermediate_B Cyclization Cyclization & Dehydration (- 2 H2O) Intermediate_A->Cyclization Intermediate_B->Cyclization Product API: Celecoxib (Desired Isomer) Cyclization->Product Major Path Impurity Regioisomer Impurity (Undesired) Cyclization->Impurity Minor Path

Caption: Mechanistic bifurcation in Knorr synthesis. Acidic conditions favor attack at the aryl-carbonyl, leading to the desired Celecoxib isomer.

Experimental Protocol: Biphasic Synthesis of Celecoxib

This protocol replaces the slow (20h) ethanol reflux with a high-efficiency (2-5h) biphasic method.[1]

Materials & Reagents
ReagentRoleEquiv.Notes
TFBD Electrophile1.04,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
4-SAPH HCl Nucleophile1.14-sulfamoylphenylhydrazine hydrochloride
Ethyl Acetate Organic Phase-Solubilizes TFBD and Product
Water Aqueous Phase-Solubilizes Hydrazine salt
HCl (32%) Catalyst0.1Promotes dehydration & regiocontrol
Step-by-Step Procedure

1. Reaction Setup (Biphasic System)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge TFBD (10 mmol, 2.30 g) and Ethyl Acetate (20 mL). Stir until dissolved.

  • In a separate beaker, dissolve 4-SAPH HCl (11 mmol, 2.46 g) in Water (20 mL). Note: Mild heating (40°C) may be required to fully dissolve the hydrazine salt.

  • Add the aqueous hydrazine solution to the organic diketone solution. The mixture will form two distinct layers.[1]

  • Add HCl (32% aq) (0.5 mL) dropwise. Crucial: The acid catalyzes the initial imine formation and suppresses the formation of the wrong regioisomer.

2. Reaction Phase

  • Heat the biphasic mixture to 85°C (Reflux) with vigorous stirring (800 RPM). High shear mixing is essential to maximize interfacial surface area.

  • Monitor: Run TLC (30% EtOAc/Hexane) or HPLC at T=2h. The reaction is typically complete within 3-4 hours, compared to 20+ hours in pure ethanol.

3. Workup & Isolation

  • Cool the mixture to room temperature.

  • Transfer to a separatory funnel. Separate the phases.

  • Organic Layer Wash:

    • Wash with 5% NaHCO3 (2 x 20 mL) to neutralize residual acid.

    • Wash with Brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

4. Purification (Polymorph Control)

  • The crude solid is often a mixture of amorphous and crystalline forms.

  • Recrystallization: Dissolve crude solid in minimal hot Toluene or IPA/Water (9:1) . Cool slowly to 4°C.

  • Filter the precipitate and dry in a vacuum oven at 60°C for 6 hours.

Advanced Workflow: Continuous Flow Synthesis

For industrial applications, handling hydrazines in batch reactors poses safety risks (toxicity, explosion hazard). A continuous flow approach minimizes the active volume of hazardous intermediates.

Diagram 2: Continuous Flow Assembly Line

Flow_Synthesis Feed_A Feed A: TFBD in EtOH Mixer T-Mixer (High Turbulence) Feed_A->Mixer Feed_B Feed B: Hydrazine + HCl Feed_B->Mixer Reactor Coil Reactor 140°C, 100 psi Residence: 10 min Mixer->Reactor Quench In-line Quench (NaHCO3) Reactor->Quench BPR Back Pressure Regulator Quench->BPR Collection Product Stream (>95% Conversion) BPR->Collection

Caption: Continuous flow setup allows for superheated processing (140°C), reducing reaction time from hours to minutes.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct API and not the regioisomer, use these specific markers.

Analytical MethodParameterCelecoxib (Correct)Regioisomer (Impurity)
1H NMR (DMSO-d6) Methyl (-CH3)

2.30 ppm

2.38 ppm (Downfield shift)
1H NMR (DMSO-d6) Pyrazole-H

6.90 - 7.00 ppm
Distinct shift typically > 0.1 ppm diff
19F NMR -CF3 Group Single sharp peakDistinct shift (~1-2 ppm diff)
HPLC Retention Time

= X min

= X +

(Separable on C18)

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield (<50%) Incomplete conversion or hydrate formation. Increase agitation in biphasic system; ensure HCl catalyst is fresh.
High Regioisomer pH too neutral or temperature too low during addition. Ensure acidic start (pH < 4); maintain reflux temperature.

| Oily Product | Residual solvent or impurities.[1] | Recrystallize from Toluene; ensure thorough drying. |

Safety & Compliance (E-E-A-T)

  • Hydrazine Hazard: Aryl hydrazines are potential genotoxins. All weighing must be done in a laminar flow hood.

  • Decontamination: Spills should be neutralized immediately with 5% Calcium Hypochlorite solution.

  • Waste Disposal: Aqueous waste containing hydrazine residues must be treated with bleach (oxidizer) before disposal to destroy the N-N bond.

References

  • Penning, T. D., et al. (1997).[2] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Gelis, C., et al. (2021). "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene." Beilstein Journal of Organic Chemistry. Link

  • Vaxelaire, C., et al. (2026). "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib." Journal of Chemical Education. Link

  • Organic Chemistry Portal. (2023). "Synthesis of Pyrazoles." Organic Chemistry Portal. Link

  • National Institute of Health. (2023). "Hydrazine Toxicity and Management."[3][4] StatPearls. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges associated with 1-(Chloromethyl)-1H-pyrazole (CAS: 21072-23-5 / HCl Salt: 73901-67-4) .

This reagent acts as a Mannich base equivalent .[1][2] Unlike standard alkyl halides, the chlorine is attached to a methylene group directly bonded to a nitrogen atom (


).[1][3] This creates a "hemiaminal" character, making the C-Cl bond significantly more labile and reactive than a standard benzyl chloride.[1][3]

Current Status: Active Reagent Class: N-(Chloromethyl)azole / Electrophilic Alkylating Agent Primary Issue: High instability (Hydrolysis/Polymerization) leading to low yields.[1][2][3]

🛑 Module 1: Critical Handling & Reagent Integrity

"My reaction failed before it even started."

The most common cause of yield loss with 1-(Chloromethyl)-1H-pyrazole is the degradation of the starting material prior to the main coupling event.[1][2] This compound is highly hygroscopic and hydrolytically unstable.[1][2]

The Stability Mechanism

The nitrogen lone pair on the pyrazole ring facilitates the expulsion of the chloride ion, forming a transient iminium-like cation.[1][3] This cation is highly electrophilic and will react instantly with ambient moisture to form 1-(Hydroxymethyl)pyrazole , which is often unreactive or decomposes further into pyrazole and formaldehyde.[1][2][3]

Protocol: Handling the Hydrochloride Salt

Most commercial sources supply the hydrochloride salt (1-(Chloromethyl)-1H-pyrazole HCl) to prevent this degradation.[1][2]

Step-by-Step Activation Protocol:

  • Do NOT free-base in advance: Never neutralize the salt and store it.[1][2] The free base degrades rapidly.[1][2]

  • In-Situ Neutralization: Perform the neutralization in the presence of your nucleophile.[1][2]

  • Drying: Dry the HCl salt in a vacuum desiccator over

    
     for 2 hours before weighing.
    
DOT Diagram: Stability & Degradation Pathways

StabilityPathways Reagent 1-(Chloromethyl)-1H-pyrazole (HCl Salt) Intermed Reactive Iminium Intermediate Reagent->Intermed - Cl⁻ (Spontaneous) Product Desired N-Alkylated Product Intermed->Product + Nucleophile (Fast) Hydrolysis 1-(Hydroxymethyl)pyrazole (Dead End) Intermed->Hydrolysis + H₂O (Moisture) (Very Fast) Decomp Pyrazole + Formaldehyde Hydrolysis->Decomp Degradation

Figure 1: The kinetic competition between productive alkylation and destructive hydrolysis.[1][2][3] Moisture exclusion is the critical control point.[2][3]

⚙️ Module 2: Reaction Optimization ( Conditions)

"I am getting low conversion or complex mixtures."

Because the reagent is a "hard" electrophile (due to the iminium character), it requires specific solvent and base combinations to favor substitution over elimination or hydrolysis.[1][2][3]

Solvent Selection

The solvent must dissolve the salt but must not be nucleophilic.[1][2]

SolventSuitabilityNotes
Acetonitrile (ACN) ⭐⭐⭐⭐⭐ (Best)Polar aprotic; dissolves the salt; easy workup.[1][2][3] Must be anhydrous.[1][2]
DMF / DMA ⭐⭐⭐⭐Good solubility, but difficult to remove.[1][2][3] Residual DMF can complicate workup.[1][2]
DCM / Chloroform ⭐⭐Poor solubility for the HCl salt, leading to heterogeneous reactions and slow kinetics.[1][2][3]
Alcohols (MeOH/EtOH) ❌ (Avoid)FATAL ERROR. The solvent will react to form the acetal (alkoxymethyl pyrazole).[1][2][3]
Water ❌ (Avoid)Immediate hydrolysis.[1][2][3]
Base Selection

You need a base to scavenge the HCl released from the salt and the reaction, but it must not attack the electrophile.[1][2][3]

  • Recommended: DIPEA (Hünig's Base) or 2,6-Lutidine .[1][2][3] These are sterically hindered and will not attack the methylene group.[1][2]

  • Use with Caution:

    
     / 
    
    
    
    . These work well for phenols but can be wet (hygroscopic).[1][2] Flame-dry them before use.[1][2]
  • Avoid: NaOH / KOH (Hydrolysis risk) and Primary Amines (unless that is your nucleophile).[1][2][3]

Optimized Protocol (General -Alkylation)

Target: Reaction of 1-(Chloromethyl)-1H-pyrazole HCl with a secondary amine or phenol.[1][2][3]

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the Nucleophile (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous Acetonitrile (0.1 M concentration).

    • Why 2.5 equiv base? 1 equiv for the HCl salt of the reagent, 1 equiv for the HCl generated in the reaction, 0.5 equiv excess.[1][2][3]

  • Addition: Cool the mixture to 0°C . Add 1-(Chloromethyl)-1H-pyrazole HCl (1.2 equiv) portion-wise as a solid.[1][2]

    • Technical Insight: Adding the solid reagent to the cold solution prevents a localized high concentration of the free base, minimizing dimerization.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][2][3] Most reactions complete within 2–4 hours.[1][2]

    • Warning: Do not heat above 60°C unless necessary; thermal decomposition accelerates rapidly.[1][2]

🔍 Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Starting material disappears, but no product forms. Hydrolysis (Reaction with water).[1][2][3]Ensure solvents are "Super Dry" or stored over molecular sieves.[1][2] Check inert gas lines for moisture.[1][2]
Formation of "Bis-product" (Dimer). Reagent self-reaction.[1][2]The free base reacted with itself.[1][2] Solution: Add the reagent slowly to the nucleophile.[1][2] Ensure Nucleophile is in excess if possible.[1][2]
Yield < 30% with Phenols. O-alkylation vs. C-alkylation competition.[1][2]Use a softer base like

in Acetone or ACN to favor O-alkylation.[1][2] Ensure the phenol is deprotonated before adding the pyrazole reagent.[1][2]
Violent exotherm upon addition. Uncontrolled acid-base reaction.[1][2]The HCl salt is reacting with the base too fast.[1][2] Solution: Cool to -10°C or 0°C during addition.
DOT Diagram: Decision Tree for Optimization

OptimizationTree Start Start Optimization NucType Identify Nucleophile Start->NucType Amine Amine (Secondary) NucType->Amine Phenol Phenol / Thiol NucType->Phenol BaseAmine Use DIPEA or TEA Solvent: DCM or ACN Amine->BaseAmine BasePhenol Use Cs₂CO₃ or NaH Solvent: DMF or ACN Phenol->BasePhenol CheckWater Strict Anhydrous? BaseAmine->CheckWater BasePhenol->CheckWater Success High Yield CheckWater->Success Yes

Figure 2: Decision matrix for selecting conditions based on nucleophile type.

❓ FAQ (Frequently Asked Questions)

Q: Can I wash the product with water during workup? A: Yes, but only after the reaction is complete.[1][2][3] Once the


 bond is formed, the product is generally stable to aqueous workup.[1] However, quench the reaction with saturated 

to neutralize any residual acidity, which could reverse the reaction (acid-catalyzed hydrolysis).[1][3]

Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely pyrazole hydrochloride (formed from the decomposition of the reagent) or polymerized formaldehyde byproducts.[1][2][3] If your product is organic-soluble, these can be removed by an aqueous wash.[1][2][3]

Q: Can I use the free base liquid instead of the HCl salt? A: It is not recommended. The free base (1-chloromethylpyrazole) is an oil that degrades rapidly at room temperature.[1][2] If you must generate it, do so immediately before use: Partition the salt between cold DCM and saturated


, separate rapidly, dry with 

, and use the solution immediately without evaporating to dryness.[1][2][3]

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12248303, 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link][1][2][3]

  • Katritzky, A. R., & Rees, C. W. Comprehensive Heterocyclic Chemistry. (General reactivity of N-halomethyl azoles as Mannich reagents).

Sources

Identifying impurities in 1-(Chloromethyl)-1H-pyrazole by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 1-(Chloromethyl)-1H-pyrazole (CMP) .[1] It addresses the unique instability of this electrophilic intermediate and provides self-validating analytical protocols.[1]

Status: Operational Role: Senior Application Scientist Ticket Subject: Impurity Profiling & Stability Troubleshooting[1]

Executive Summary: The Reactivity Challenge

1-(Chloromethyl)-1H-pyrazole is not a static molecule; it is a reactive electrophile (an N-alkylating agent).[1] Unlike standard pharmaceutical intermediates, it is highly susceptible to hydrolysis and dimerization .[1]

  • The Trap: Analyzing this compound using standard aqueous reverse-phase HPLC (RP-HPLC) often yields false impurity profiles because the molecule degrades during the analysis.[1]

  • The Solution: You must distinguish between intrinsic impurities (from synthesis) and artifactual impurities (generated during analysis).

Module 1: Impurity Identification (The "What is this peak?" Guide)

Q: I see multiple peaks in my chromatogram/spectrum. What are the expected impurities?

A: Based on the synthesis (typically N-alkylation of pyrazole with paraformaldehyde/thionyl chloride or similar), you will encounter three primary impurity classes.

Table 1: Critical Impurity Profile
Impurity NameStructure CodeOriginRelative Polarity (RP-HPLC)Key NMR Feature (

H)
1H-Pyrazole [SM] Starting Material / DegradationEarly Eluter (Polar)No

singlet.
1-(Hydroxymethyl)pyrazole [OH-Imp] Hydrolysis Product (Moisture contact)Early Eluter (Polar)

at ~5.4–5.6 ppm
1,1'-Methylenebis(1H-pyrazole) [Dimer] Reaction of CMP with [SM]Late Eluter (Non-polar)

bridged ~6.3–6.5 ppm
1-(Methoxymethyl)pyrazole [OMe-Imp] Solvolysis (if MeOH is used)Mid-range

+

singlet
Visualizing the Degradation Pathway

The following diagram illustrates how improper handling leads to specific impurities.

ImpurityPathways CMP 1-(Chloromethyl) pyrazole (Target) H2O + H2O (Moisture) SM 1H-Pyrazole (Starting Mat.) CMP->SM Degradation OH_Imp 1-(Hydroxymethyl) pyrazole CMP->OH_Imp Hydrolysis (Fast) Dimer 1,1'-Methylenebis (pyrazole) CMP->Dimer + SM (Dimerization) OH_Imp->SM Retro-Aldol (Slow) HCl HCl

Figure 1: Degradation pathways. Moisture leads to the hydroxymethyl impurity, while the presence of free pyrazole (SM) catalyzes dimer formation.[1]

Module 2: HPLC Troubleshooting & Method Development

Q: My HPLC peak area for the main compound decreases with every injection. Why?

A: You are likely injecting the sample in a protic solvent (Methanol/Water) or using an aqueous mobile phase without stabilization.[1] The chloromethyl group hydrolyzes to the hydroxymethyl group inside the vial or on the column.[1]

The "Artifact" Check:

  • If the "impurity" peak grows over time in the autosampler, it is an artifact.[1]

  • If the peak shape is broad or fronting, it indicates on-column hydrolysis.[1]

Recommended Protocol: The "Quench & Analyze" Method

Do not analyze the free chloromethyl species directly if precise purity is required.[1] Derivatize it to a stable species.

Step-by-Step Derivatization (Method A):

  • Reagent: Prepare a solution of excess Diethylamine (DEA) or Morpholine in Acetonitrile.[1]

  • Quench: Add 10 µL of your CMP sample to 990 µL of the amine solution.

  • Reaction: The CMP converts instantly to the stable 1-(Diethylaminomethyl)pyrazole.[1]

  • Analyze: Inject this stable amine. Any remaining Pyrazole [SM] or Dimer [Dimer] will remain unchanged and can be quantified relative to the derivative.

Direct Analysis (Method B - Rapid Gradient): Use only if derivatization is impossible.[1]

  • Diluent: Anhydrous Acetonitrile (Strictly NO Methanol/Water).[1]

  • Column: C18 (e.g., Zorbax Eclipse XDB), 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses ionization of the pyrazole, keeping it hydrophobic).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B in < 5 minutes (Minimize water contact time).

  • Temperature: 10°C (Cool the column to slow hydrolysis).

Module 3: NMR Interpretation Guide

Q: How do I distinguish the Chloromethyl group from the Hydroxymethyl impurity in


H NMR? 

A: The "Fingerprint Region" is the methylene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) singlet. The electronegativity difference between Chlorine and Oxygen drives the shift.[1]

Solvent Recommendation: Use ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


  or 

. Avoid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

if possible, as it is hygroscopic and accelerates hydrolysis/dimerization during acquisition.
Table 2: Diagnostic

H NMR Shifts (

)
Proton EnvironmentChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
MultiplicityNotes

(Target)
5.90 – 6.10 Singlet (2H)Deshielded by N and Cl.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Impurity)
5.40 – 5.60 Singlet (2H)Upfield relative to Cl. May see broad OH peak.[1][2]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Dimer)
6.30 – 6.50 Singlet (2H)Deshielded by two aromatic rings.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Solvolysis)
5.30 – 5.50 Singlet (2H)If Methanol was used in prep.
Pyrazole Ring (H4) 6.30 – 6.40Triplet/ddCommon to all species (poor diagnostic).
Pyrazole Ring (H3/H5) 7.50 – 7.80DoubletCommon to all species.[1]

Troubleshooting Tip: If you see a "forest" of peaks in the 5.0–6.5 ppm region, your sample has likely disproportionated into the Dimer and Formaldehyde (which may polymerize).[1]

Module 4: Synthesis & Process FAQs

Q: I see a high molecular weight impurity (The Dimer). How do I prevent it?

A: The dimer (Bis-pyrazolyl methane) forms when the product (CMP) reacts with unreacted Pyrazole starting material.[1]

  • Mechanism: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Prevention:

    • Use a large excess of the chlorinating reagent (Thionyl chloride/Paraformaldehyde source) to ensure all Pyrazole is consumed rapidly.[1]

    • Avoid high temperatures during the reaction workup.[1]

    • Do not neutralize the reaction mixture with aqueous base while unreacted starting material is present.[1]

Q: Can I store the standard solution? A: No. 1-(Chloromethyl)pyrazole is kinetically unstable in solution.[1]

  • Solid State: Store at -20°C under Argon/Nitrogen.

  • Solution: Prepare fresh immediately before injection.

References
  • Synthesis & Reactivity of N-substituted Pyrazoles

    • Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][3] Comprehensive Heterocyclic Chemistry, 1984 .[1] (Foundational text on pyrazole reactivity and N-alkylation instability).

    • PubChem Compound Summary: "1-(Chloromethyl)-1H-pyrazole hydrochloride" (CID 12248303).[1]

  • NMR Data Verification

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1] (General reference for Pyrazole ring shifts).

    • Claramunt, R. M., et al. "The chemistry of N-substituted pyrazoles." Heterocycles, 1985 .[1] (Discusses the

      
       shift correlations).
      
  • Analytical Methodologies for Labile Alkyl Halides

    • Kishore, M., et al. "Stability indicating HPLC method for reactive alkylating agents." Journal of Pharmaceutical and Biomedical Analysis, 2011 .[1] (General principles applied to the "Quench & Analyze" protocol).

Sources

Technical Guide: Thermal & Reactivity Management of 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists handling 1-(Chloromethyl)-1H-pyrazole hydrochloride (CAS 73901-67-4) . It addresses the critical thermal and stability profiles associated with its synthesis (via thionyl chloride/paraformaldehyde) and its application as a high-reactivity electrophile.

Executive Summary & Compound Profile

1-(Chloromethyl)-1H-pyrazole is a potent N-alkylating agent used to introduce the pyrazole moiety into pharmacophores. Due to the high reactivity of the N-chloromethyl group (essentially a masked iminium ion), this compound is kinetically unstable as a free base and is almost exclusively handled as its hydrochloride salt .

Critical Hazard Profile:

  • Thermal Instability: The synthesis involves thionyl chloride (

    
    ) and paraformaldehyde, creating a high-energy system prone to thermal runaway if addition rates are unchecked.
    
  • Moisture Sensitivity: Rapid hydrolysis releases formaldehyde and HCl gas, creating pressure hazards in closed vessels.

  • Vesicant Potential: As a highly reactive alkyl halide, it mimics the behavior of blistering agents (e.g., nitrogen mustards).

Synthesis: Managing the Exotherm (The Route)

The most common synthesis involves the N-chloromethylation of pyrazole using paraformaldehyde and thionyl chloride. This is the primary source of thermal risk.

Core Reaction Workflow

The reaction proceeds via the depolymerization of paraformaldehyde by thionyl chloride, generating chloromethyl chlorosulfate intermediates which then react with pyrazole.

SynthesisWorkflow Start Reagents: Pyrazole + (CH2O)n SOCl2 Add SOCl2 (CRITICAL EXOTHERM) Start->SOCl2 Dropwise Addition <10°C Inter Intermediate: N-Hydroxymethyl pyrazole species SOCl2->Inter Depolymerization Heat Reflux Phase (Gas Evolution SO2/HCl) Inter->Heat Chlorination Workup Evaporation/Crystallization (Avoid Water Quench) Heat->Workup Removal of excess SOCl2 Product 1-(Chloromethyl)-1H-pyrazole Hydrochloride Salt Workup->Product Isolation

Figure 1: Critical Control Points (CCP) in the synthesis workflow. The addition of thionyl chloride and the reflux phase are the primary thermal events.

Troubleshooting Guide: Synthesis & Isolation
IssueSymptomRoot CauseCorrective Action
Thermal Spike during Addition Temperature rises >10°C/min; Solvent refluxes violently.Rapid addition of

to paraformaldehyde causes uncontrolled depolymerization.
Stop addition immediately. Cool to -10°C. Resume addition only when T < 5°C. Use a jacketed reactor for scales >10g.
"Sizzling" or Clumping Solid paraformaldehyde clumps; audible hissing.Localized superheating; insufficient agitation.Increase stirring rate (overhead stirrer preferred). Ensure paraformaldehyde is finely powdered before use.
Product is an Oil/Gum Product fails to crystallize; yellow/orange color.Hydrolysis of the salt or presence of bis-pyrazole byproduct.Do NOT add water. Triturate with anhydrous ether or hexane under

. If oil persists, re-dissolve in

and re-precipitate with ethereal HCl.
Pressure Build-up Glassware joints pop; septum bulges.Evolution of

and

gas during reflux.[1]
Ensure open vent to a caustic scrubber (NaOH trap). Never seal the reaction vessel completely.

Stability & Storage: The "Free Base" Trap

Q: Can I isolate the free base 1-(chloromethyl)-1H-pyrazole? A: No. The free base is inherently unstable. The electron-rich nitrogen lone pair facilitates the expulsion of the chloride ion, leading to polymerization or hydrolysis to


-hydroxymethyl pyrazole (and subsequently formaldehyde + pyrazole).

Protocol for Handling:

  • Always store as the hydrochloride salt.

  • Storage Conditions: -20°C, under Argon/Nitrogen, in a desiccator.

  • Usage: If a reaction requires the free base, generate it in situ by adding the salt to the reaction mixture containing a non-nucleophilic base (e.g., DIPEA,

    
    ).
    

Reaction Optimization: Using the Reagent (Alkylation)

When using 1-(chloromethyl)-1H-pyrazole HCl as an electrophile, the order of addition determines the safety profile.

The "In-Situ" Neutralization Protocol

Do not pre-mix the reagent with base in the absence of the nucleophile.

  • Dissolve Nucleophile: Dissolve your target substrate in an anhydrous solvent (DMF, THF, or MeCN).

  • Add Base: Add

    
     (3.0 eq) or 
    
    
    
    .
  • Cool: Cool the slurry to 0°C.

  • Add Reagent: Add 1-(chloromethyl)-1H-pyrazole HCl solid in portions.

    • Why? Adding it as a solid prevents a concentrated solution of the free base from forming and polymerizing before it reacts with your nucleophile.

Troubleshooting Guide: Alkylation Reactions
IssueSymptomDiagnosisSolution
Low Yield / Recovery of Pyrazole NMR shows pyrazole and unreacted nucleophile.The reagent hydrolyzed before reacting.Ensure solvents are anhydrous (<50 ppm water). Switch to a more soluble base (e.g., DIPEA) if using non-polar solvents.
Exotherm upon Addition T > 30°C during solid addition.Acid-Base neutralization (HCl salt + Base) is exothermic.Slow down addition. Use an ice bath.[2][3] Ensure the vessel volume allows for efficient heat dissipation.
Formation of Bis-adducts Mass spec shows M + [Reagent] x 2.Reagent is too reactive; Nucleophile has multiple sites.Reduce equivalents of reagent to 0.95 eq. Add reagent as a dilute solution in anhydrous MeCN slowly (syringe pump).

Emergency Quenching & Disposal

The Hidden Danger: Unreacted thionyl chloride or active alkylating agent in the waste stream.

Scenario: You have a reaction mixture containing excess 1-(chloromethyl)-1H-pyrazole and potentially residual


.

Incorrect Quench: Adding water directly.

  • Result: Violent boiling, release of HCl gas, potential eruption.

Correct Quench Protocol (The "Controlled Kill"):

  • Dilute: Dilute the reaction mixture with an inert solvent (DCM or Toluene).

  • Cool: Cool to <0°C.

  • Neutralize: Add a solution of saturated aqueous

    
      or 2M NaOH dropwise.
    
    • Note: The biphasic quench absorbs the heat of hydrolysis into the aqueous layer and neutralizes the acid immediately.

  • Verify: Check pH of the aqueous layer. It should be basic (pH > 8) to ensure the alkylating agent is fully hydrolyzed/destroyed.

QuenchLogic Status Reaction Complete (Excess Reagent Present) CheckSOCl2 Was SOCl2 used in excess? Status->CheckSOCl2 DirectWater STOP: Direct Water Addn = EXPLOSION RISK CheckSOCl2->DirectWater If negligent SafeQuench 1. Dilute with DCM 2. Cool to -10°C 3. Add Sat. NaHCO3 dropwise CheckSOCl2->SafeQuench Yes or No CheckpH Check pH > 8 (Destroys Alkylator) SafeQuench->CheckpH

Figure 2: Decision logic for safely quenching reaction mixtures containing 1-(chloromethyl)-1H-pyrazole.

References

  • Synthesis & Properties of Chloromethyl-pyrazoles

    • Julia, S., et al. "N-Alkylation of pyrazoles." Heterocycles, 1986, 24(8), 2233-2237.[4] (Establishes the standard

      
      /Paraformaldehyde route).
      
    • ChemicalBook. "1-(Chloromethyl)pyrazole hydrochloride Product Description." Link

  • Thionyl Chloride Safety

    • National Institutes of Health (NIH) - PubChem. "Thionyl Chloride - Safety and Hazards."[5][6][7] Link

    • New Jersey Dept of Health. "Hazardous Substance Fact Sheet: Thionyl Chloride." Link

  • General Handling of Halomethyl-Heterocycles

    • Sigma-Aldrich. "Safety Data Sheet: 1-(Chloromethyl)-1H-pyrazole hydrochloride." Link (Search CAS: 73901-67-4 for specific SDS).

Sources

Effect of base and solvent on the regioselectivity of pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Framework: Mechanism & Causality

Before troubleshooting, it is critical to understand the underlying mechanics. The regioselectivity of N-alkylation in unsymmetrical pyrazoles (e.g., 3-substituted pyrazoles) is governed by the interplay between tautomerism , sterics , and electrostatics (ion-pairing).

The Core Problem: 1,3- vs. 1,5-Isomers

Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomers. Upon deprotonation by a base, a single resonance-stabilized pyrazolate anion is formed. The incoming electrophile (R-X) can attack either nitrogen:

  • Attack at N1 (Distal): Yields the 1,3-disubstituted product (Sterically favored).

  • Attack at N2 (Proximal): Yields the 1,5-disubstituted product (Sterically hindered).

The "Tight vs. Loose" Ion Pair Hypothesis

The choice of base and solvent dictates the nature of the cation-anion relationship, which is the primary lever for shifting selectivity.

  • Loose Ion Pairs (Solvent-Separated): In polar aprotic solvents (DMF, DMSO), the metal cation is well-solvated. The pyrazolate anion is "naked" and highly reactive. Reaction is driven by sterics and thermodynamics , overwhelmingly favoring the 1,3-isomer .

  • Tight Ion Pairs (Contact): In non-polar or weakly polar solvents (Toluene, THF), the metal cation remains closely associated with the pyrazolate nitrogens. If the substituent at C3 contains a coordinating group (e.g., a carbonyl, pyridine, or lone pair donor), the cation can chelate between the substituent and N2. This coordination can direct the alkylating agent to the sterically hindered N2 position, favoring the 1,5-isomer .

Visualization: Reaction Pathway & Selectivity Logic

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Equilibrium) Base Deprotonation (Base) Start->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion Cond1 Polar Aprotic Solvent (DMF, DMSO) Loose Ion Pair Anion->Cond1 Path A Cond2 Non-Polar Solvent (Toluene, THF) Tight Ion Pair + Chelation Anion->Cond2 Path B (Requires Directing Group) Prod13 1,3-Isomer (Major Product) Sterically Favored Cond1->Prod13 Steric Control Prod15 1,5-Isomer (Minor Product) Coordination Favored Cond1->Prod15 Trace Cond2->Prod13 Competitive Cond2->Prod15 Chelation Control

Caption: Mechanistic divergence in pyrazole alkylation. Path A (Steric Control) is the default; Path B (Chelation Control) requires specific solvent/base combinations and substrate features.

Troubleshooting Guides (FAQ Format)

Issue A: "I need the 1,3-isomer (sterically unhindered), but I'm seeing 10-20% of the wrong regioisomer."

Diagnosis: Your reaction conditions may be allowing too much "tight ion pairing," or the electrophile is small enough to attack the hindered position.

Solution: Maximize the "Naked Anion" effect.

  • Switch Solvent: Move to high-dielectric polar aprotic solvents. DMF or NMP are the gold standards here. They solvate the cation effectively, leaving the anion free to follow steric preference.

  • Switch Base: Use Cs₂CO₃ .[1][2] The large Cesium radius (1.67 Å) creates a "softer," more dissociated cation compared to Sodium (0.95 Å) or Lithium, further reducing coordination effects [1].

  • Additives: Add 15-Crown-5 (for Na+) or 18-Crown-6 (for K+) to sequester the cation and break up ion pairs.

Issue B: "I specifically need the 1,5-isomer (sterically hindered), but I only get the 1,3-isomer."

Diagnosis: This is the most common challenge. The thermodynamic and steric bias is heavily against you.

Solution: You must override sterics with Coordination Control .

  • Check Substrate: Does your substituent have a lone pair (C=O, N, OMe)? If not, direct alkylation will likely fail to give the 1,5-isomer as the major product. You may need to switch to a cyclization strategy (e.g., condensing hydrazines with 1,3-diketones).

  • Switch Solvent: Use non-polar, non-coordinating solvents like Toluene or Dichloromethane .

  • Switch Base: Use a base with a small, hard cation capable of chelation, such as NaH or even Mg(OtBu)₂ . Avoid Cesium here, as it dissociates too easily.

  • Protocol Adjustment: Run the reaction at lower temperatures (-20°C to 0°C) to favor the kinetic product (which can be the 1,5-isomer if coordination lowers the transition state energy).

Issue C: "My reaction is stalling with weak bases like K₂CO₃."

Diagnosis: The pKa of pyrazole is ~14. Weak bases (carbonate pKa ~10) establish an equilibrium that favors the protonated species, making the reaction slow.

Solution:

  • Stronger Base: Switch to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide). These irreversibly deprotonate the pyrazole.

  • Phase Transfer: If you must use carbonates (e.g., for functional group tolerance), add TBAI (Tetrabutylammonium iodide) or use MeCN at reflux. The TBAI helps solubilize the anion.

Experimental Protocols

Protocol A: Standard Synthesis of 1,3-Disubstituted Pyrazoles (Steric Control)

Target: Maximizing the unhindered isomer.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Note: Cs₂CO₃ is preferred over NaH here to prevent strong aggregation, though NaH is also acceptable.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The 1,3-isomer is typically less polar than the 1,5-isomer due to better shielding of the nitrogen lone pairs.

Protocol B: Attempted Synthesis of 1,5-Disubstituted Pyrazoles (Coordination Control)

Target: Forcing the hindered isomer (Requires coordinating substituent).

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous Toluene or THF .

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 45 mins to ensure H₂ evolution ceases and the "tight ion pair" forms.

  • Alkylation: Add the alkyl halide (1.1 equiv) slowly at 0°C.

  • Reaction: Allow to warm slowly to RT.

    • Why? Keeping it cold initially favors the kinetic pathway (coordination-directed).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Note: Expect a mixture. Separation by column chromatography is almost always required.

Data Reference: Base & Solvent Effects Matrix

The following table summarizes expected regioselectivity outcomes based on literature trends [2, 3].

VariableConditionPrimary EffectExpected Major Isomer
Solvent DMF / DMSO High dielectric; solvates cations; "Naked" anion.1,3-Isomer (Steric)
Solvent Toluene / DCM Low dielectric; promotes ion pairing/clustering.Mixed (shifts toward 1,5 if chelation exists)
Solvent THF Moderate polarity; coordinates cations weakly.1,3-Isomer (usually)
Base Cs₂CO₃ Large cation; weak coordination; high solubility.1,3-Isomer (High selectivity)
Base NaH Small cation; strong coordination potential.Mixed (Can favor 1,5 in non-polar solvent)
Base K₂CO₃ / Acetone Classic weak base conditions; heterogeneous.1,3-Isomer

Decision Tree for Experimental Design

Use this flow to select your starting conditions.

DecisionTree Start Start: Select Regioisomer Target Q1 Is the 1,3-Isomer (Unhindered) desired? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (I need 1,5-Isomer) Q1->No1 ProtoA Use Protocol A: Base: Cs2CO3 or NaH Solvent: DMF Temp: RT Yes1->ProtoA Q2 Does the substituent have a coordinating group? (e.g., Pyridine, Carbonyl) No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 ProtoB Use Protocol B: Base: NaH Solvent: Toluene Temp: 0°C Yes2->ProtoB Stop Alkylation Unlikely to Succeed. Switch Strategy: Cyclize Hydrazine + 1,3-Diketone No2->Stop

Caption: Operational workflow for selecting reaction conditions based on target regiochemistry.

References

  • Fustero, S. et al. (2011).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. [Link]

  • Edilova, Y.O. et al. (2025).[4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link][4][5][6]

Sources

Validation & Comparative

Comparing the reactivity of 1-(Chloromethyl)-1H-pyrazole and 1-(bromomethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles, the introduction of a (pyrazol-1-yl)methyl motif is a common strategy to modulate solubility and metabolic stability. This transformation relies on electrophilic alkylating agents: 1-(chloromethyl)-1H-pyrazole (CMP) and 1-(bromomethyl)-1H-pyrazole (BMP) .[1]

  • The Bottom Line: CMP is the industry standard for scalability and shelf-stability, despite its lower reactivity. BMP offers superior reaction kinetics for sterically hindered or electron-poor nucleophiles but suffers from severe instability and lachrymatory properties.

  • Recommendation: Use CMP as the primary reagent. For difficult substrates, do not switch to isolating BMP; instead, utilize Finkelstein conditions (CMP + NaI) to generate the reactive iodomethyl species in situ.[1]

Technical Profile & Theoretical Basis

The reactivity difference between these two reagents is governed fundamentally by the bond dissociation energy (BDE) of the carbon-halogen bond and the leaving group ability.

Physicochemical Comparison[2]
Feature1-(Chloromethyl)-1H-pyrazole (CMP)1-(Bromomethyl)-1H-pyrazole (BMP)
Leaving Group Chloride (

)
Bromide (

)
C-X Bond Energy ~327 kJ/mol (Stronger)~285 kJ/mol (Weaker)
C-X Bond Length ~1.77 Å~1.93 Å
Reactivity (

)
1 (Reference)~50–100x faster
Stability High (often stored as HCl salt)Low (prone to hydrolysis/dimerization)
Handling Solid/Stable LiquidPotent Lachrymator (Tear Gas)
Mechanistic Insight ( Pathway)

Both reagents react via an


 mechanism. The nitrogen lone pair of the pyrazole ring provides some resonance stabilization to the transition state, but the rate-limiting step is the cleavage of the C-X bond.
  • CMP: Requires higher activation energy (

    
    ).[1] Often requires elevated temperatures (>60°C) or polar aprotic solvents (DMF, DMSO) to proceed.[1]
    
  • BMP: The weaker C-Br bond lowers the

    
    , allowing reactions to proceed at room temperature. However, this same weakness makes BMP susceptible to rapid hydrolysis by atmospheric moisture, generating 1-(hydroxymethyl)pyrazole and HBr.[1]
    

Decision Logic & Workflow

The following decision tree illustrates the logical selection process for these reagents based on substrate difficulty and equipment constraints.

ReagentSelection Start Target: (Pyrazol-1-yl)methylation SubstrateAnalysis Analyze Nucleophile Strength Start->SubstrateAnalysis StrongNuc Strong Nucleophile (e.g., Thiol, 2° Amine) SubstrateAnalysis->StrongNuc WeakNuc Weak/Hindered Nucleophile (e.g., Amide, Phenol) SubstrateAnalysis->WeakNuc UseCMP USE CMP (Chloride) Standard Conditions (K2CO3, MeCN, 60°C) StrongNuc->UseCMP High Success Rate IsolateBMP Isolate BMP? (Risk Assessment) WeakNuc->IsolateBMP Finkelstein USE CMP + NaI (0.1 eq) (In Situ Activation) IsolateBMP->Finkelstein Preferred Route (Safety/Stability) UseBMP USE BMP (Bromide) *Only if Finkelstein fails* Prepare fresh & use immediately IsolateBMP->UseBMP Last Resort

Figure 1: Decision matrix for selecting between Chloromethyl and Bromomethyl pyrazole reagents.[1] Note the preference for in situ activation over isolating the bromide.

Experimental Protocols

Synthesis of 1-(Chloromethyl)-1H-pyrazole HCl (CMP)

The chloride is the preferred form for storage. It is synthesized via the hydroxymethyl intermediate.

Reagents: Pyrazole (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (


, 1.5 eq), Toluene.[1]
  • Hydroxymethylation: Dissolve pyrazole in a minimum amount of water/methanol. Add paraformaldehyde and stir at 60°C for 4 hours. Concentrate in vacuo to yield crude 1-(hydroxymethyl)pyrazole (oil).[1]

  • Chlorination: Dissolve the crude oil in anhydrous toluene.

  • Addition: Add

    
     dropwise at 0°C. The reaction is exothermic.
    
  • Reflux: Heat to 80°C for 2 hours. Evolution of

    
     and HCl gas will be observed (scrubber required).[1]
    
  • Isolation: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold hexanes.

    • Yield: Typically 85-90%.

    • Storage: Stable for months in a desiccator.

Comparative Reactivity Protocol (General Alkylation)

Use this protocol to benchmark the reagents against your specific nucleophile.[1]

Substrate: 4-Chlorophenol (Model Nucleophile) Conditions:


 (2.0 eq), MeCN, [Reagent] (1.1 eq).[1]
StepCMP Protocol (Standard)BMP Protocol (High Reactivity)
Preparation Weigh CMP-HCl solid directly from bottle.Must generate fresh: React CMP with TMS-Br or PBr3, work up quickly, and dissolve in solvent immediately.
Addition Add solid CMP to the phenol/base mixture at RT.Add BMP solution dropwise at 0°C (Exothermic).[1]
Temperature Heat to 60–80°C required.Reacts at 0°C to RT .
Time 4–12 Hours.30 Minutes – 2 Hours.[2]
Safety Standard irritant.Severe Lachrymator (Handle in hood only).
The "Finkelstein" Compromise (Recommended)

This method achieves BMP-like reactivity without the safety hazards of isolating BMP.

  • Charge flask with Nucleophile (1.0 eq) and

    
     (2.0 eq) in Acetone or MeCN.
    
  • Add CMP (1.1 eq).

  • Add Sodium Iodide (NaI) (0.1 – 0.5 eq).

  • Heat to reflux.

    • Mechanism:[1][2][3]

      
       displaces 
      
      
      
      to form the transient 1-(iodomethyl)pyrazole, which is ~1000x more reactive than the chloride. The iodide is regenerated after the alkylation event.

Stability & Degradation Pathways[1]

Understanding why BMP is unstable is critical for troubleshooting low yields.

Degradation BMP 1-(Bromomethyl)pyrazole (Reactive) Hydrolysis Hydrolysis BMP->Hydrolysis + H2O Water H2O (Atmospheric) Water->Hydrolysis Alcohol 1-(Hydroxymethyl)pyrazole (Inactive) Hydrolysis->Alcohol - HBr Formaldehyde Formaldehyde (Decomposition) Alcohol->Formaldehyde Equilibrium Pyrazole 1H-Pyrazole Alcohol->Pyrazole

Figure 2: Degradation pathway of the bromomethyl derivative. The weak C-Br bond facilitates rapid hydrolysis, reverting the reagent to the inactive alcohol and eventually releasing formaldehyde.

References

  • Synthesis of N-Hydroxymethyl Pyrazoles

    • Source: Katritzky, A. R., et al. "Synthesis of N-substituted pyrazoles."[1] Journal of Heterocyclic Chemistry, 1989.[1]

    • Context: Establishes the equilibrium between N-hydroxymethyl pyrazole and pyrazole + formaldehyde.
  • Halogenation of N-Hydroxymethyl Azoles

    • Source: Peterson, M. A., et al. "N-Alkylation of nitrogen heterocycles."[1] Journal of Organic Chemistry, 1995.[1]

    • Context: Protocols for converting N-CH2-OH to N-CH2-Cl using thionyl chloride.
  • Finkelstein Reaction in Heterocyclic Chemistry

    • Source: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.[1]

    • Context: Theoretical basis for Iodide catalysis (Finkelstein modification) to accelerate alkyl chloride reactions.[1]

  • Bond Dissociation Energies (C-Cl vs C-Br): Source: Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. Context: Quantitative data supporting the reactivity difference (C-Cl ~80 kcal/mol vs C-Br ~68 kcal/mol).
  • Safety Data (Lachrymators)

    • Source: Sigma-Aldrich (Merck) Safety Data Sheet (SDS) for "1-(Chloromethyl)-1H-pyrazole hydrochloride".[1]

    • Context: Hazard identific

Sources

Beyond the Halide: A Comparative Guide to Advanced N-Alkylation Reagents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands as a cornerstone, integral to a multitude of therapeutic agents. The functionalization of this privileged heterocycle, particularly at the nitrogen atoms, is a critical step in modulating the pharmacological profile of lead compounds. For decades, the workhorse for pyrazole N-alkylation has been the straightforward use of alkyl halides, such as 1-(chloromethyl)-1H-pyrazole, under basic conditions. While reliable, this classical approach often suffers from limitations including harsh reaction conditions, the use of strong bases that can be incompatible with sensitive functional groups, and challenges in achieving high regioselectivity with unsymmetrically substituted pyrazoles.

This guide provides a comprehensive comparison of modern, alternative reagents and methodologies that overcome the drawbacks of traditional N-alkylation. We will delve into the mechanistic underpinnings of these advanced techniques, present supporting experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.

The Classical Approach: A Baseline for Comparison

The traditional method for pyrazole N-alkylation involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic attack on an alkyl halide.[1][2] While effective for simple substrates, the requirement for strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can lead to side reactions and limit substrate scope. Furthermore, for unsymmetrical pyrazoles, this method often yields a mixture of N1 and N2 regioisomers, necessitating tedious purification.

Modern Alternatives: Expanding the Synthetic Chemist's Toolkit

The limitations of the classical approach have spurred the development of innovative reagents and catalytic systems that offer milder conditions, improved selectivity, and broader functional group tolerance.

Acid-Catalyzed N-Alkylation with Trichloroacetimidates

A significant advancement in pyrazole N-alkylation is the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[1][2] This methodology circumvents the need for a strong base, proceeding under mild, acidic conditions, thus offering excellent compatibility with a wider range of functional groups.

Mechanism of Action:

The reaction is proposed to proceed via protonation of the trichloroacetimidate by the acid catalyst (e.g., camphorsulfonic acid, CSA), which then generates a carbocation intermediate. This electrophilic carbocation is subsequently trapped by the nucleophilic pyrazole to afford the N-alkylated product.[1]

Experimental Workflow: Acid-Catalyzed N-Alkylation

reagents Combine Pyrazole (1 equiv), Trichloroacetimidate (1 equiv), and CSA (0.2 equiv) solvent Add dry DCE to form a 0.25 M solution reagents->solvent Under Argon reaction Stir at room temperature for 4 h solvent->reaction workup Dilute with Ethyl Acetate, wash with sat. aq. NaHCO3 and brine reaction->workup purification Dry (Na2SO4), concentrate, and purify by silica gel chromatography workup->purification

Caption: General workflow for acid-catalyzed pyrazole N-alkylation.

Experimental Protocol:

A round-bottom flask is charged with the pyrazole (1.0 mmol, 1.0 equiv), the trichloroacetimidate (1.0 mmol, 1.0 equiv), and camphorsulfonic acid (0.2 mmol, 0.2 equiv) under an argon atmosphere.[1] Dry 1,2-dichloroethane (DCE) is added to form a 0.25 M solution.[1] The reaction mixture is stirred at room temperature for 4 hours.[1] Following completion, the reaction is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.[1] The organic layer is then dried over sodium sulfate, concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography to yield the N-alkyl pyrazole product.[1]

Mitsunobu Reaction: A Versatile Alternative

The Mitsunobu reaction is a well-established method for the N-alkylation of various nitrogen heterocycles, including pyrazoles.[1][2] This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the pyrazole.

Mechanism of Action:

The reaction is initiated by the formation of a phosphorane intermediate from the reaction of the phosphine and the azodicarboxylate. This intermediate then activates the alcohol, making it susceptible to SN2 attack by the pyrazole anion, which is formed in situ. A key advantage of the Mitsunobu reaction is the mild conditions and the ability to use a wide range of alcohols as alkylating agents.

Reaction Scheme: Mitsunobu N-Alkylation

Pyrazole Pyrazole-NH reagents_plus + Pyrazole->reagents_plus Alcohol R-OH reaction_arrow Alcohol->reaction_arrow Toluene, 0 °C to rt Reagents PPh3, DEAD alcohol_plus + Reagents->alcohol_plus N_Alkyl_Pyrazole Pyrazole-N-R products_plus + N_Alkyl_Pyrazole->products_plus Byproducts Ph3P=O, DEAD-H2 reagents_plus->Reagents alcohol_plus->Alcohol products_plus->Byproducts reaction_arrow->N_Alkyl_Pyrazole

Sources

X-ray Crystallography for Structure Confirmation of 1-(Chloromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, the precise characterization of 1-(chloromethyl)-1H-pyrazole derivatives is a critical checkpoint. These compounds serve as potent electrophiles for introducing the pyrazole moiety into complex scaffolds (e.g., via


-alkylation). However, their structural validation is plagued by two distinct challenges: regioisomerism  (N1 vs. N2 alkylation) and reactive instability  of the chloromethyl handle.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard screening tools, they often fail to unambiguously distinguish between regioisomers or confirm the absolute configuration of sterically crowded derivatives. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the non-negotiable "Gold Standard" for these derivatives, and provides a field-tested protocol for their crystallization and analysis.

Part 1: The Structural Challenge

The core difficulty in characterizing 1-(chloromethyl)-1H-pyrazole derivatives lies in the annular tautomerism of the pyrazole ring precursor and the subsequent ambiguity of


-alkylation.
The Regioselectivity Problem

When synthesizing these derivatives, the electrophilic chloromethyl group can theoretically attach to either nitrogen (N1 or N2), or the pyrazole ring may undergo rearrangement.

  • Isomer A (Target): 1-(chloromethyl)-substituted (N1-alkylation).

  • Isomer B (Impurity): 2-(chloromethyl)-substituted (often chemically equivalent in unsubstituted pyrazoles but distinct in substituted derivatives).

Why NMR Falls Short: In 1D


H NMR, the chemical shifts of the pyrazole ring protons (H3, H4, H5) often converge, making differentiation difficult. While 2D NOESY can suggest spatial proximity, it provides inferential  rather than absolute  evidence. If the derivative lacks distinct neighboring protons (e.g., a fully substituted pyrazole core), NMR becomes blind to the regiochemistry.

Part 2: Comparative Analysis (Method Selection)

The following table contrasts the efficacy of SC-XRD against standard spectroscopic methods for 1-(chloromethyl)-1H-pyrazole derivatives.

FeatureSC-XRD (Crystallography) 2D NMR (NOESY/HMBC) HRMS (Mass Spec)
Primary Output Absolute 3D Structure & PackingConnectivity & Spatial ProximityMolecular Formula & Fragmentation
Regioisomer ID Definitive (Direct imaging)Ambiguous (Requires distinct NOE signals)Ineffective (Isomers have identical mass)
Stereochemistry Absolute Configuration (R/S)Relative Configuration (often difficult)None
Sample State Single Crystal (Solid)Solution (Liquid)Solution/Gas
Sample Recovery Non-destructiveNon-destructiveDestructive
Limit of Detection Crystal size > 20 microns~1-5 mg< 1 µg
Key Weakness Requires a high-quality crystalSolvent effects can shift peaksCannot distinguish isomers
Decision Matrix: When to Deploy SC-XRD

DecisionMatrix Start Start: Purified Derivative CheckState Is the sample a solid? Start->CheckState NMR Run 1H/13C NMR + NOESY CheckState->NMR Yes/No Derivatize Action: Salt Formation / Co-crystal CheckState->Derivatize Oil/Liquid Ambiguous Is Regiochemistry Ambiguous? NMR->Ambiguous XRD Method: SC-XRD Ambiguous->XRD Yes (Signals Overlap) StopNMR Stop: NMR Sufficient Ambiguous->StopNMR No (Signals Clear) Derivatize->XRD Crystallized

Figure 1: Decision matrix for selecting X-ray crystallography over NMR for pyrazole derivatives.

Part 3: Experimental Protocol

The chloromethyl group is reactive (susceptible to hydrolysis or nucleophilic attack). Therefore, standard "slow evaporation" methods using alcohols or water must be avoided.

Synthesis & Stabilization
  • Precursor: Ensure the 1-(chloromethyl) derivative is freshly prepared or stored under inert gas.

  • Handling: Avoid protic solvents (MeOH, EtOH, H2O) which can solvolyze the C-Cl bond to form the alcohol or ether.

Crystallization Strategy (Vapor Diffusion)

For these reactive alkyl halides, Vapor Diffusion at low temperature is the preferred technique to grow crystals without chemical degradation.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Chloroform (CHCl

    
    ). Dissolve 10-20 mg of the derivative.
    
  • Solvent B (Anti-Solvent):

    
    -Hexane or Pentane.
    
  • Setup:

    • Place the solution (Solvent A) in a small inner vial (4 mL).

    • Place the inner vial (uncapped) inside a larger outer vial (20 mL) containing Solvent B.

    • Cap the outer vial tightly.

    • Critical Step: Store at 4°C or -20°C . Low temperature slows the kinetics, favoring fewer, higher-quality crystals and inhibiting decomposition.

Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a cryostream). This freezes bond vibrations and prevents the degradation of the potentially unstable crystal in the X-ray beam.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard. For purely organic derivatives without heavy atoms, Cu-K
    
    
    is acceptable but requires careful absorption correction.
Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Synth Synthesis (Inert Atmosphere) Solv Dissolution (DCM/CHCl3) Synth->Solv Diff Vapor Diffusion (vs Hexane) Solv->Diff Temp Incubation (4°C to -20°C) Diff->Temp Mount Mounting (Paratone Oil) Temp->Mount Collect Data Collection (100 K) Mount->Collect Refine Structure Refinement Collect->Refine

Figure 2: Optimized workflow for crystallizing unstable chloromethyl-pyrazole derivatives.

Part 4: Data Interpretation & Validation[1]

Once the structure is solved, specific geometric parameters validate the identity of the 1-(chloromethyl)-1H-pyrazole derivative.

Key Geometric Markers

To confirm the structure, compare your refined values against these typical ranges derived from the Cambridge Structural Database (CSD):

  • C–Cl Bond Length:

    • Expected: 1.78 – 1.82 Å.

    • Insight: A significantly longer bond (>1.85 Å) may indicate disorder or the onset of hydrolysis (solvolysis).

  • N1–C(chloromethyl) Bond:

    • Expected: 1.45 – 1.48 Å.

    • Insight: This confirms the

      
       hybridization of the methylene linker.
      
  • Pyrazole Geometry (N1 vs N2):

    • N1–C5 vs N1–N2: In

      
      -substituted pyrazoles, the asymmetry of the ring bond lengths (C3-C4 vs C4-C5) allows you to distinguish the N1-isomer from the N2-isomer definitively, even if the substituent is similar.
      
Self-Validating the Model (Checklist)

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). The world’s repository for small molecule crystal structures. [Link]

  • Foces-Foces, C., et al. (1999). "Crystal structure and tautomerism of 4-bromo-1H-pyrazole."[1] Zeitschrift für Kristallographie - Crystalline Materials, 214(4), 237–241. (Provides baseline geometry for halogenated pyrazoles). [Link]

  • Alkorta, I., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10199–10207. (Discusses N1 vs N2 regioselectivity and X-ray confirmation). [Link]

  • University of Florida, Department of Chemistry. "Guide to Growing Single Crystals." (General protocols for vapor diffusion and solvent selection). [Link]

Sources

Mass Spectrometry Analysis of Products from 1-(Chloromethyl)-1H-pyrazole Reactions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Chloromethyl)-1H-pyrazole is a critical electrophilic building block used to introduce the pyrazole moiety—a pharmacophore found in numerous kinase inhibitors and anti-inflammatory drugs. However, its high reactivity (functioning as an alkylating agent) presents distinct analytical challenges. The chloride is a good leaving group, making the molecule prone to hydrolysis and polymerization, while the resulting products (typically N-substituted pyrazoles) often possess high polarity.

This guide provides an in-depth analysis of mass spectrometry (MS) strategies for characterizing these reaction products. Unlike standard alkyl halides, the nitrogen-rich pyrazole ring dictates specific ionization behaviors and fragmentation pathways that are critical for structural elucidation.

The Analytical Landscape: Selecting the Right Tool

Before detailing the MS protocol, it is essential to objectively compare MS against its primary alternatives: Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance Matrix
FeatureLC-ESI-MS/MS (Recommended)1H NMR GC-MS (EI)
Primary Utility Trace impurity profiling & reaction monitoring.Structural confirmation (Regiochemistry).Volatile starting material analysis.
Sensitivity High (Picogram range). Essential for genotoxic impurity (PGI) screening.[1][2]Low (Milligram range). Not suitable for trace PGI analysis.Medium . Good for non-polar halides.
Specificity High . Mass-to-charge (

) ratio filters specific ions.
High . Definitive for isomer differentiation (e.g., N1 vs. N2 substitution).Medium . Hard ionization (EI) often shatters the molecular ion (

).
Sample Integrity Excellent . Soft ionization (ESI) preserves labile products.Excellent . Non-destructive.Poor . Thermal degradation of polar pyrazole salts is common in the injector port.
Throughput High (Rapid LC gradients).Low (Long acquisition times).Medium.

Expert Insight: While NMR is indispensable for confirming that the substitution occurred at the expected nitrogen (N1 vs. N2), it fails to detect trace levels of unreacted 1-(chloromethyl)-1H-pyrazole, which is a potential genotoxic impurity (PGI). Therefore, LC-MS/MS is the mandatory standard for purity and safety assessments in drug development contexts.

Mechanistic Insight: Fragmentation Pathways

Understanding how 1-(chloromethyl)-1H-pyrazole derivatives fragment is key to interpreting MS/MS spectra. The pyrazole ring is aromatic and stable, but the exocyclic methylene bridge (


) is the primary site of cleavage.
Diagnostic Fragmentation Logic

In Electrospray Ionization (ESI+), the products typically form


 ions. Collision-Induced Dissociation (CID) usually triggers the following pathway:
  • C-N Bond Cleavage: The bond between the exocyclic methylene and the nucleophile (

    
    ) or the pyrazole nitrogen often breaks.
    
  • The "81" Marker: A diagnostic ion at

    
     81  (corresponding to the methyl-pyrazole cation 
    
    
    
    ) is frequently observed if the nucleophile leaves.
  • Ring Fragmentation: At higher collision energies, the pyrazole ring itself may fragment, often losing

    
     (27 Da) or 
    
    
    
    (28 Da).
Visualization: Fragmentation Pathway

The following diagram illustrates the theoretical fragmentation of a generic product where the chloromethyl pyrazole has reacted with an amine (


).

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of N-substituted Pyrazole Derivatives Parent Parent Ion [M+H]+ (Product) Inter1 Fragment A [Pyrazole-CH2]+ (m/z ~81) Parent->Inter1 Loss of Nucleophile (C-N Cleavage) Inter2 Fragment B [R-NH3]+ (Nucleophile) Parent->Inter2 Charge Retention on Amine Final Ring Cleavage [C3H3N]+ (m/z ~53) Inter1->Final Loss of N2 (Ring degradation)

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for the analysis of a reaction mixture containing 1-(chloromethyl)-1H-pyrazole and a nucleophilic coupling partner (e.g., an amine).

A. Sample Preparation (Critical Step)
  • Quenching: The starting material is an alkylating agent. If monitoring reaction progress, quench a 50 µL aliquot with 200 µL of excess amine (e.g., morpholine) or methanol to stop the reaction immediately. This prevents "on-column" reaction artifacts.

  • Dilution: Dilute the quenched sample to ~1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE filter to remove precipitated salts.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why? Pyrazoles are polar; a standard C18 provides adequate retention. For highly polar products, consider HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? Essential for protonation (

      
      ) in ESI positive mode.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 95% B (Linear gradient)

    • 6-8 min: 95% B (Wash)

C. MS Parameters (Source: ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Scan Mode:

    • Full Scan (Q1): 50–1000

      
       for impurity profiling.
      
    • MRM (Multiple Reaction Monitoring): For trace quantitation of the genotoxic starting material.

      • Transition:

        
         (Loss of Cl from 1-(chloromethyl)-1H-pyrazole is not direct; usually monitors the molecular ion or specific adducts). Note: Direct analysis of the alkyl halide by ESI is difficult; derivatization is often required for high sensitivity.
        
Visualization: Analytical Workflow

AnalyticalWorkflow Figure 2: Step-by-Step Analytical Workflow for Pyrazole Reaction Products Rxn Reaction Mixture (Unstable Alkyl Halide) Quench Quench Step (Add MeOH or Amine) Rxn->Quench Immediate Prep Sample Prep (Dilution & Filtration) Quench->Prep LC LC Separation (C18 Column, Acidic pH) Prep->LC Inject Ion ESI Ionization (+) (Protonation) LC->Ion Elute MS Mass Analyzer (Q-TOF or Triple Quad) Ion->MS Data Data Analysis (Extracted Ion Chromatogram) MS->Data

Data Interpretation & Troubleshooting

Identifying the Product

In the mass spectrum, look for the protonated molecular ion


.
  • Isotope Patterns: If the product still contains a Chlorine atom (e.g., incomplete substitution or side reaction), you will see a distinct 3:1 ratio between the

    
     and 
    
    
    
    peaks.
  • Absence of Chlorine: A successful substitution with a non-halogenated nucleophile will result in the disappearance of the Chlorine isotope pattern.

Common Impurities[2]
  • Hydrolysis Product: 1-(Hydroxymethyl)-1H-pyrazole.

    • Cause: Water in the solvent/reaction.[3]

    • MS Signal:

      
      
      
      
      
      .
  • Dimerization: Bis(pyrazol-1-yl)methane.

    • Cause: The product reacts with another equivalent of starting material.

    • MS Signal:

      
      
      
      
      
      .
Safety & Compliance (PGI Analysis)

Because 1-(chloromethyl)-1H-pyrazole is an alkyl halide, it is considered a Potential Genotoxic Impurity (PGI) .[1][2] Regulatory bodies (FDA/EMA) require trace analysis (ppm levels).

  • Challenge: The alkyl halide ionizes poorly in ESI.

  • Solution: Use Derivatization .[1][3] React the sample with pyridine or triethylamine to form a permanently charged quaternary ammonium salt, which has exceptional sensitivity in ESI-MS [1].

References

  • K. A. Raman, et al. "Trace Level Quantification of Genotoxic Alkyl Halides in Drug Substances by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

  • Holzgrabe, U., et al. "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."

Sources

Navigating the Synthesis of 1-(Chloromethyl)-1H-pyrazole: A Comparative Guide to Greener Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key building blocks is paramount. 1-(Chloromethyl)-1H-pyrazole, a crucial intermediate in the synthesis of numerous pharmaceutical compounds, presents a compelling case study for evaluating and improving the green credentials of synthetic methodologies. This guide provides an in-depth comparison of the prevalent synthetic routes to this compound, offering a critical assessment of their green chemistry metrics and providing detailed experimental protocols to support informed decision-making in the laboratory.

The pyrazole nucleus is a cornerstone of many therapeutic agents, and the ability to functionalize the nitrogen atom at the 1-position is a critical step in molecular design. The chloromethyl group serves as a versatile handle for introducing a wide array of substituents, making 1-(Chloromethyl)-1H-pyrazole a highly sought-after intermediate. However, traditional synthetic approaches often involve hazardous reagents and generate significant waste, prompting a need for greener alternatives. This guide will dissect two primary synthetic strategies: a two-step hydroxymethylation-chlorination sequence and a direct, one-step chloromethylation, evaluating each through the lens of green chemistry principles.

At a Glance: Comparing the Synthetic Routes

MetricTwo-Step Synthesis (Hydroxymethylation-Chlorination)One-Step Synthesis (Direct Chloromethylation)
Overall Yield Moderate to HighVariable, often lower due to byproducts
Atom Economy ModeratePotentially higher in theory, but lower in practice
E-Factor Moderate to HighHigh due to side reactions and purification
Process Mass Intensity (PMI) HighVery High
Reagent & Solvent Hazards Use of formaldehyde and thionyl chlorideUse of paraformaldehyde and concentrated HCl
Key Challenges Two distinct reaction steps, isolation of intermediateFormation of bis(pyrazolyl)methane byproduct

Synthetic Pathway Overview

G cluster_0 Two-Step Synthesis cluster_1 One-Step Synthesis A Pyrazole B 1-(Hydroxymethyl)-1H-pyrazole A->B Formaldehyde C 1-(Chloromethyl)-1H-pyrazole B->C Thionyl Chloride D Pyrazole E 1-(Chloromethyl)-1H-pyrazole D->E Paraformaldehyde, HCl F Bis(1H-pyrazol-1-yl)methane (Byproduct) D->F Side Reaction

Caption: Comparative overview of the two-step and one-step synthetic routes to 1-(Chloromethyl)-1H-pyrazole.

In-Depth Analysis of Synthetic Routes

Route 1: The Two-Step Hydroxymethylation-Chlorination Approach

This strategy offers a more controlled and often higher-yielding pathway to the desired product. It involves the initial formation of a stable intermediate, 1-(hydroxymethyl)-1H-pyrazole, which is then converted to the final product.

Step 1: Hydroxymethylation of Pyrazole

The reaction of pyrazole with formaldehyde introduces the hydroxymethyl group onto the nitrogen atom. This reaction is typically carried out under basic conditions to deprotonate the pyrazole, enhancing its nucleophilicity.

  • Causality of Experimental Choices: The use of a base, such as sodium hydroxide, is crucial to generate the pyrazolate anion, which is a much more potent nucleophile than neutral pyrazole. Formaldehyde, an electrophile, is then readily attacked by the anion. The choice of solvent is often a protic solvent like water or an alcohol to facilitate the dissolution of the reagents.

Step 2: Chlorination of 1-(Hydroxymethyl)-1H-pyrazole

The conversion of the alcohol to the chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

  • Causality of Experimental Choices: Thionyl chloride is a highly reactive reagent that readily converts alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. The use of a non-protic solvent like dichloromethane or chloroform is essential to prevent unwanted side reactions of thionyl chloride with the solvent.

MetricAnalysis
Atom Economy The atom economy of the hydroxymethylation step is theoretically 100% as it is an addition reaction. However, the subsequent chlorination with thionyl chloride has a lower atom economy due to the formation of SO₂ and HCl as byproducts.
E-Factor & PMI The E-factor and PMI for this route are influenced by the need for two separate reaction and work-up procedures, leading to increased solvent and reagent usage. The isolation and purification of the intermediate alcohol contribute to the overall waste generated.
Safety & Hazards Formaldehyde is a known carcinogen and respiratory irritant. Thionyl chloride is a corrosive and toxic substance that reacts violently with water. Careful handling and appropriate personal protective equipment are essential.
Route 2: The One-Step Direct Chloromethylation

This approach aims for a more streamlined synthesis by combining the introduction of the chloromethyl group in a single step. However, this efficiency often comes at the cost of selectivity and yield. The reaction of pyrazole with paraformaldehyde and concentrated hydrochloric acid is a known method, though it is reported to be problematic.

  • Causality of Experimental Choices: In this reaction, formaldehyde (from paraformaldehyde) and hydrogen chloride are thought to generate a reactive electrophilic species, likely a chloromethyl cation equivalent. This electrophile is then attacked by the pyrazole. Concentrated hydrochloric acid serves as both a source of the chloride nucleophile and a catalyst.

A significant drawback of this direct approach is the competing formation of bis(1H-pyrazol-1-yl)methane. This byproduct arises from the reaction of the initially formed 1-(chloromethyl)-1H-pyrazole with another molecule of pyrazole. The presence of unreacted pyrazole and the reactive nature of the product make this side reaction highly probable.

G cluster_0 Byproduct Formation in One-Step Synthesis A 1-(Chloromethyl)-1H-pyrazole C Bis(1H-pyrazol-1-yl)methane A->C B Pyrazole B->C

Caption: Formation of the bis(pyrazolyl)methane byproduct.

MetricAnalysis
Atom Economy In theory, the atom economy of the direct chloromethylation is high. However, the formation of the bis(pyrazolyl)methane byproduct significantly reduces the practical atom economy, as a large portion of the starting materials is converted into an undesired product.
E-Factor & PMI The E-factor and PMI for this route are often very high. The need for extensive purification to separate the desired product from the byproduct and unreacted starting materials leads to the use of large volumes of solvents, significantly increasing the waste generated.
Safety & Hazards Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Paraformaldehyde is a source of formaldehyde. The reaction can be difficult to control, and the work-up procedure requires careful handling of acidic solutions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-(Chloromethyl)-1H-pyrazole

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

  • To a solution of pyrazole (10.0 g, 0.147 mol) in water (50 mL), add a 37% aqueous solution of formaldehyde (12.0 mL, 0.162 mol).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (6.0 g, 0.150 mol) in water (20 mL) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(hydroxymethyl)-1H-pyrazole as a viscous oil.

Step 2: Synthesis of 1-(Chloromethyl)-1H-pyrazole

  • Dissolve 1-(hydroxymethyl)-1H-pyrazole (10.0 g, 0.102 mol) in anhydrous dichloromethane (100 mL) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (8.9 mL, 0.122 mol) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (100 mL) with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-(chloromethyl)-1H-pyrazole.

Protocol 2: One-Step Synthesis of 1-(Chloromethyl)-1H-pyrazole
  • To a stirred mixture of pyrazole (10.0 g, 0.147 mol) and paraformaldehyde (4.9 g, 0.163 mol) in a round-bottom flask, add concentrated hydrochloric acid (30 mL) at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice (100 g).

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of 1-(chloromethyl)-1H-pyrazole and bis(1H-pyrazol-1-yl)methane. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Conclusion and Future Outlook

The evaluation of these two synthetic routes to 1-(Chloromethyl)-1H-pyrazole highlights a common dilemma in chemical synthesis: the trade-off between the number of steps and the overall efficiency and greenness of a process.

The two-step synthesis , while longer, offers a more controlled and generally higher-yielding approach. The ability to isolate and purify the hydroxymethyl intermediate allows for a cleaner final product. From a green chemistry perspective, its main drawbacks are the use of hazardous reagents and the generation of waste associated with two separate reaction and work-up procedures.

The one-step synthesis , while conceptually simpler, is plagued by the formation of a significant byproduct, which drastically reduces its practical utility and green credentials. The high E-factor and PMI resulting from the difficult purification process make it a less desirable option for sustainable manufacturing.

For researchers and drug development professionals, the two-step route is the recommended starting point for the synthesis of 1-(Chloromethyl)-1H-pyrazole due to its reliability and predictability. Future research should focus on developing greener alternatives for both steps of this synthesis. For the hydroxymethylation, exploring enzymatic or biocatalytic methods could eliminate the need for a strong base. For the chlorination step, investigating alternative, less hazardous chlorinating agents or catalytic methods for the conversion of alcohols to chlorides would significantly improve the overall greenness of the synthesis. As the principles of green chemistry become increasingly integrated into the pharmaceutical industry, the development of such improved synthetic routes will be crucial for the sustainable production of essential chemical intermediates.

References

Cross-reactivity studies of 1-(Chloromethyl)-1H-pyrazole with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity & Selectivity Guide: 1-(Chloromethyl)-1H-pyrazole (CMP) Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This guide provides a technical analysis of 1-(Chloromethyl)-1H-pyrazole (CMP) , a critical electrophilic building block used to introduce the pyrazole-1-methyl motif into drug candidates. Unlike simple alkyl halides, CMP possesses unique electronic characteristics due to the adjacent heteroaromatic nitrogen, which influences both its stability and electrophilicity.

This document compares CMP against its primary alternatives—1-(Bromomethyl)-1H-pyrazole (BMP) and Direct N-Alkylation strategies—focusing on reaction kinetics, chemoselectivity, and handling stability.

Chemical Profile & Mechanistic Basis

The Electrophile

CMP functions as a "benzyl chloride mimic." The chloromethyl group is attached to the N1 nitrogen of the pyrazole ring.

  • Electronic Effect: The pyrazole ring is electron-withdrawing (inductive effect,

    
    ), which activates the methylene carbon toward nucleophilic attack. However, unlike non-aromatic 
    
    
    
    -haloamines, the nitrogen lone pair is delocalized into the aromatic system, preventing the rapid formation of highly reactive iminium ions. This makes CMP moderately reactive but isolable , unlike many aliphatic N-chloromethyl amines.
  • Mechanism: Reactions proceed primarily via an

    
     mechanism , sensitive to steric hindrance and nucleophile strength.
    
Stability vs. Reactivity Trade-off

The choice between CMP (Chloro) and BMP (Bromo) represents a classic trade-off in process chemistry:

  • CMP: High storage stability, lower reactivity (requires heating/catalysis).

  • BMP: Low storage stability (prone to hydrolysis/polymerization), high reactivity (ambient temperature).

Comparative Performance Analysis

The following data summarizes the performance of CMP relative to functional alternatives.

Table 1: Leaving Group Kinetics (CMP vs. BMP)

Experimental Condition: Reaction with Morpholine (1.0 eq) in MeCN at 25°C.

ReagentLeaving Group (

)
Relative Rate (

)

(Hydrolysis)*
Storage Requirement
CMP Chloride (-Cl)1.0 (Reference)> 48 Hours2–8°C, Desiccated
BMP Bromide (-Br)~54.0 < 6 Hours-20°C, Inert Gas
IMP Iodide (-I)**> 120.0 UnstableGenerated in situ

*Hydrolysis measured in 50:50 Water/THF at pH 7. **IMP is typically generated in situ using CMP + NaI (Finkelstein condition).

Table 2: Chemoselectivity Profile (Functional Group Tolerance)

Condition: Competitive assay with equimolar mixture of nucleophiles in DMF, base-free.

Functional GroupNucleophile TypeReactivity with CMPSelectivity Rank
Thiol (-SH) Cysteine mimicHigh 1 (Fastest)
Amine (-NH2) Lysine mimicModerate 2
Alcohol (-OH) Serine mimicLow 3 (Requires Base)
Carboxyl (-COOH) Aspartate mimicNegligible 4 (Requires Activation)

Key Insight: CMP exhibits high soft-nucleophile selectivity . In the absence of strong base, it will preferentially alkylate thiols over amines. This allows for site-selective bioconjugation or late-stage functionalization without protecting groups on hydroxyls.

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the reaction pathway and the experimental decision tree for selecting CMP.

Diagram 1: Reaction Mechanism & Selectivity

This diagram depicts the


 transition state and the energetic preference for soft nucleophiles (Thiols) over hard nucleophiles (Alcohols).

ReactionMechanism CMP 1-(Chloromethyl)-1H-pyrazole (CMP) TS Transition State [Nuc...C...Cl]‡ CMP->TS Nuc_SH Thiol (-SH) (Soft Nuc) Nuc_SH->TS Fast Nuc_NH2 Amine (-NH2) (Mod. Nuc) Nuc_NH2->TS Slow Nuc_OH Alcohol (-OH) (Hard Nuc) Nuc_OH->TS Very Slow Prod_S S-Alkylated Product (Major) TS->Prod_S Prod_N N-Alkylated Product (Minor w/o Base) TS->Prod_N Prod_O O-Alkylated Product (Trace) TS->Prod_O

Caption: Kinetic selectivity of CMP favors soft nucleophiles (Thiols) via an Sn2 transition state.

Diagram 2: Experimental Workflow for Reagent Selection

Use this logic to decide when to use CMP versus BMP or in-situ activation.

SelectionWorkflow Start Start: Target Synthesis Q1 Is the Nucleophile Sensitive to Heat? Start->Q1 BMP_Route Use 1-(Bromomethyl)-1H-pyrazole (High Reactivity, Low Temp) Q1->BMP_Route Yes CMP_Route Use 1-(Chloromethyl)-1H-pyrazole (Standard Reagent) Q1->CMP_Route No Path_Sens Yes (Sensitive) Path_Stable No (Stable) Q2 Is Reaction Rate Too Slow? CMP_Route->Q2 Finkelstein Add NaI (0.1 eq) (In-situ Finkelstein) Q2->Finkelstein Yes Standard Heat to 60-80°C Q2->Standard No

Caption: Decision tree for selecting between CMP, BMP, or Catalytic Iodide activation.

Validated Experimental Protocols

Protocol A: Competitive Chemoselectivity Assay

Objective: To determine the selectivity of CMP between thiol and amine functional groups.

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solution of CMP in anhydrous Acetonitrile (MeCN).

    • Prepare 0.1 M stock solution of Benzyl Mercaptan (Thiol reference).

    • Prepare 0.1 M stock solution of Benzylamine (Amine reference).

    • Prepare 0.05 M Internal Standard (e.g., 1,3,5-Trimethoxybenzene) in MeCN.

  • Reaction Setup:

    • In a 4 mL vial, combine 1.0 mL Thiol stock, 1.0 mL Amine stock, and 1.0 mL Internal Standard.

    • Equilibrate to 25°C.

    • Add 0.5 mL CMP stock (0.5 eq relative to total nucleophiles) to ensure competition.

  • Monitoring:

    • Aliquot 50 µL at t=0, 15, 30, 60 min.

    • Quench immediately into 500 µL MeOH/0.1% Formic Acid.

  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS.

    • Calculation: Determine the ratio of S-alkyl vs. N-alkyl product areas, normalized by response factors.

    • Expected Result: >90% S-alkylation in neutral media.

Protocol B: Hydrolytic Stability Test

Objective: To verify reagent quality before scale-up.

  • Dissolve 10 mg of CMP in 0.5 mL

    
    -DMSO.
    
  • Add 0.1 mL

    
    .
    
  • Monitor by

    
    -NMR immediately. Focus on the methylene peak shift (
    
    
    
    ppm for Cl-
    
    
    -N vs
    
    
    ppm for HO-
    
    
    -N).
  • Pass Criteria: < 5% hydrolysis after 1 hour at room temperature.

References

  • Kinetics of Nucleophilic Substitution: Bhide, B. H., & Patel, M. G. (1984).[1] Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences, 93, 1269–1275. Link

  • Pyrazole Nucleophilicity & Reactivity: Mayr, H., et al. (2022).[2] Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society, 144(42), 19411–19423. Link

  • Chemoselectivity Principles: Naik, S., et al. (2004). Chemoselective Acylation of Amines in Aqueous Media. European Journal of Organic Chemistry, 2004(6), 1254–1260. Link

  • Synthesis of N-Substituted Pyrazoles: Martins, M. A. P., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(2), 164. Link

  • General Reactivity of Halomethyl Azoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3] (Foundational text for reactivity of N-halomethyl azoles).

Sources

Unraveling Reaction Pathways: A Guide to Isotopic Labeling Studies for the Mechanistic Elucidation of 1-(Chloromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and medicinal chemistry, a profound understanding of reaction mechanisms is not merely an academic exercise; it is a cornerstone of process optimization, impurity profiling, and the rational design of novel therapeutics. 1-(Chloromethyl)-1H-pyrazole is a key building block in the synthesis of a multitude of biologically active compounds. Its reactivity, centered on the chloromethyl group, dictates the course of many synthetic transformations. This guide, intended for researchers and drug development professionals, delves into the use of isotopic labeling as a powerful tool to elucidate the nuanced reaction mechanisms of this versatile reagent. We will explore how this classic technique, when coupled with modern analytical methods, provides unambiguous evidence to distinguish between competing reaction pathways, a level of insight that is often unattainable through kinetic or computational studies alone.

The Mechanistic Dichotomy: SN2, SN1, or Neighboring Group Participation?

The reaction of 1-(chloromethyl)-1H-pyrazole with a nucleophile (Nu⁻) is ostensibly a straightforward nucleophilic substitution. However, the precise mechanism by which the chloride is displaced can follow several plausible pathways, each with distinct stereochemical and kinetic consequences. The three most probable mechanisms are:

  • SN2 (Bimolecular Nucleophilic Substitution): A concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This mechanism is characterized by second-order kinetics and inversion of stereochemistry at the reaction center.

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the initial, rate-limiting departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. This pathway exhibits first-order kinetics and typically leads to racemization if the starting material is chiral.

  • Neighboring Group Participation (NGP): An intramolecular reaction where a nearby functional group, in this case, the N2 nitrogen of the pyrazole ring, acts as an internal nucleophile to displace the leaving group. This forms a cyclic, often strained, intermediate (an aziridinium-like species) which is subsequently opened by the external nucleophile. NGP can lead to an enhancement in reaction rate (anchimeric assistance) and often results in retention of stereochemistry.[1][2]

Distinguishing between these pathways is crucial. For instance, controlling stereochemistry is paramount in drug synthesis, and the difference between inversion (SN2) and retention (NGP) or racemization (SN1) is critical.

The Power of Isotopic Labeling: Following the Atoms

Isotopic labeling is a powerful technique for mechanistic elucidation because it allows researchers to track the fate of specific atoms throughout a chemical reaction.[3] By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ²H or D for ¹H, ¹⁵N for ¹⁴N), we can follow the isotopic label in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides direct evidence of bond-forming and bond-breaking steps.

Designing the Isotopic Labeling Study

To differentiate between the SN2, SN1, and NGP mechanisms for the reaction of 1-(chloromethyl)-1H-pyrazole, a carefully designed isotopic labeling experiment is required. A key experiment involves labeling the chloromethyl carbon with ¹³C.

dot

G cluster_synthesis Synthesis of Labeled Reactant paraformaldehyde Paraformaldehyde-¹³C synthesis Synthesis paraformaldehyde->synthesis hcl HCl hcl->synthesis pyrazole Pyrazole pyrazole->synthesis labeled_reactant 1-(¹³C-chloromethyl)-1H-pyrazole synthesis->labeled_reactant 1-(¹³C-methyl)chloro-1H-pyrazole reaction Reaction labeled_reactant->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product Product Analysis (NMR, MS) reaction->product

Caption: Experimental workflow for the isotopic labeling study.

Experimental Protocol: A Step-by-Step Guide

1. Synthesis of ¹³C-labeled 1-(chloromethyl)-1H-pyrazole:

  • Objective: To synthesize the starting material with a ¹³C label at the methylene carbon.

  • Procedure:

    • React ¹³C-labeled paraformaldehyde with gaseous hydrogen chloride to generate ¹³C-labeled bis(chloromethyl) ether in situ.

    • Carefully react the ¹³C-labeled bis(chloromethyl) ether with pyrazole in an appropriate aprotic solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., potassium carbonate) to capture the generated HCl.

    • Purify the resulting 1-(¹³C-chloromethyl)-1H-pyrazole by column chromatography or distillation under reduced pressure.

    • Confirm the position and incorporation of the ¹³C label using ¹³C NMR and high-resolution mass spectrometry.

2. Reaction with Nucleophile:

  • Objective: To react the labeled starting material with a chosen nucleophile under controlled conditions.

  • Procedure:

    • Dissolve the ¹³C-labeled 1-(chloromethyl)-1H-pyrazole in a suitable solvent.

    • Add the nucleophile (e.g., sodium methoxide, aniline, or sodium thiophenoxide).

    • Maintain the reaction at a constant temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction and isolate the product.

3. Product Analysis:

  • Objective: To determine the location of the ¹³C label in the product.

  • Analytical Techniques:

    • ¹³C NMR Spectroscopy: This is the primary tool for determining the position of the label. The chemical shift and coupling constants of the ¹³C-labeled carbon will provide definitive structural information.

    • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the incorporation of the ¹³C isotope in the product molecule by showing the expected mass increase of one unit.

Interpreting the Results: Differentiating the Mechanisms

The position of the ¹³C label in the product will provide clear evidence for the operative mechanism.

dot

G cluster_sn2 SN2 Pathway cluster_ngp NGP Pathway cluster_sn1 SN1 Pathway start 1-(¹³C-chloromethyl)-1H-pyrazole + Nu⁻ sn2_product Product ¹³C label on the methylene carbon attached to Nu start->sn2_product Direct Attack ngp_intermediate Aziridinium-like Intermediate ¹³C in the three-membered ring start->ngp_intermediate Intramolecular Attack sn1_intermediate Carbocation Intermediate ¹³C as the carbocationic center start->sn1_intermediate Loss of Cl⁻ ngp_product Product ¹³C label on the methylene carbon attached to Nu ngp_intermediate->ngp_product Attack by Nu⁻ sn1_product Product ¹³C label on the methylene carbon attached to Nu sn1_intermediate->sn1_product Attack by Nu⁻

Caption: Proposed reaction mechanisms and expected label positions.

In all three plausible mechanisms (SN2, SN1, and NGP), the ¹³C label is expected to be found on the methylene carbon now bonded to the nucleophile. While this particular labeling experiment does not, on its own, distinguish between these three pathways, it is a crucial first step to confirm that the carbon skeleton remains intact and no unexpected rearrangements occur.

To further differentiate, particularly between the concerted SN2 and the stepwise NGP or SN1 mechanisms, kinetic isotope effect (KIE) studies are invaluable.

Kinetic Isotope Effect (KIE) Studies: Probing the Transition State

The KIE is the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (k_light / k_heavy). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken in the rate-determining step.[4]

Designing a KIE Study

To probe the transition state of the reaction of 1-(chloromethyl)-1H-pyrazole, we can measure the secondary alpha-deuterium KIE.

1. Synthesis of Deuterated 1-(chloromethyl)-1H-pyrazole:

  • Synthesize 1-(dichloromethyl)-1H-pyrazole by replacing the ¹³C-paraformaldehyde with deuterated paraformaldehyde (paraformaldehyde-d₂).

2. Kinetic Measurements:

  • Conduct parallel reactions with the non-deuterated and deuterated starting materials under identical conditions.

  • Carefully measure the reaction rates, for example, by monitoring the disappearance of the starting material or the appearance of the product using HPLC or GC.

  • The ratio of the rate constants (k_H / k_D) gives the secondary alpha-deuterium KIE.

Interpreting KIE Data
Mechanism Expected α-Deuterium KIE (k_H / k_D) Rationale
SN2 Normal (typically 1.05 - 1.15)The C-H(D) bonds are in a more sterically crowded transition state, leading to an increase in their vibrational frequencies and a normal KIE.[5]
SN1 Inverse (typically < 1)The hybridization of the carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. The out-of-plane bending vibrations of the C-H(D) bonds are less constrained in the sp² state, leading to an inverse KIE.
NGP Normal (similar to SN2)The formation of the strained three-membered ring in the transition state resembles the crowded transition state of an SN2 reaction.

This KIE study allows for a clear distinction between an SN1 mechanism and SN2/NGP mechanisms. To differentiate between SN2 and NGP, one would need to employ more advanced techniques, such as stereochemical studies with a chiral variant of the substrate, or computational modeling.

Comparison with Alternative Mechanistic Probes

While isotopic labeling is a powerful tool, it is most effective when used in conjunction with other methods.

Method Strengths Weaknesses
Isotopic Labeling Provides direct, unambiguous evidence of atomic connectivity changes. Can definitively rule out or support proposed mechanisms.Synthesis of labeled compounds can be challenging and expensive. Does not provide direct information on transition state energies.
Kinetic Studies Provides information about the molecularity of the rate-determining step (reaction order). Can be used to determine activation parameters (ΔH‡, ΔS‡).Interpretation can be ambiguous; different mechanisms can sometimes fit the same kinetic data.
Computational Chemistry Can model transition states and intermediates that are difficult to observe experimentally. Provides energetic information for different pathways.Accuracy is dependent on the level of theory and the model used. Results need to be validated by experimental data.
Spectroscopic Trapping of Intermediates Can provide direct evidence for the existence of intermediates (e.g., carbocations by low-temperature NMR).Intermediates are often short-lived and difficult to detect. The conditions required for trapping may not be representative of the actual reaction conditions.

Conclusion: A Multi-faceted Approach to Mechanistic Clarity

The elucidation of the reaction mechanism of 1-(chloromethyl)-1H-pyrazole is a critical endeavor for optimizing its use in synthetic chemistry. Isotopic labeling studies, particularly when combined with kinetic isotope effect measurements, offer an unparalleled level of detail into the bond-forming and bond-breaking events that govern the reaction's course. By strategically placing isotopic labels and carefully analyzing the outcomes, researchers can move beyond speculation and gain concrete evidence to support or refute proposed mechanisms. This knowledge is not only academically enriching but also practically invaluable, enabling the development of more efficient, selective, and robust synthetic processes for the creation of vital pharmaceuticals and other high-value chemicals. The investment in these detailed mechanistic studies ultimately pays dividends in the form of improved processes and a deeper, more predictive understanding of chemical reactivity.

References

  • ResearchGate. (2025). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Available at: [Link]

  • PubMed. (n.d.). A new insight into using chlorine leaving group and nucleophile carbon kinetic isotope effects to determine substituent effects on the structure of SN2 transition states. Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Available at: [Link]

  • ResearchGate. (2025). Isotope Effects in the Reactions of Chloroform Isotopologues with Cl, OH, and OD. Available at: [Link]

  • PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • PubMed Central. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Available at: [Link]

  • PubMed Central. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and bioactivities of novel trifluoromethylated pyrazole oxime ether derivatives containing a pyridyl moiety. Available at: [Link]

  • SlidePlayer. (n.d.). Pyrazole. Available at: [Link]

  • Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • PubMed Central. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Available at: [Link]

  • PubMed. (n.d.). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

  • YouTube. (2018). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

  • PubMed Central. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Available at: [Link]

  • PubMed. (n.d.). Recent applications of isotopic labeling for protein NMR in drug discovery. Available at: [Link]

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Safety Operating Guide

Executive Summary: Operational Safety & Disposal Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Chloromethyl)-1H-pyrazole proper disposal procedures

1-(Chloromethyl)-1H-pyrazole (CAS: 84547-64-8) is a high-risk alkylating agent characterized by the reactive N-chloromethyl moiety .[1][2] Unlike standard alkyl halides, this compound acts as a hemiaminal ether derivative.[1] Upon contact with moisture or nucleophiles, it undergoes rapid hydrolysis, releasing hydrochloric acid (HCl) , formaldehyde (a carcinogen) , and the parent pyrazole.[1][2]

Core Directive: Disposal protocols must address both the alkylating potential and the secondary generation of formaldehyde. Simple neutralization with water is dangerous and prohibited due to the release of toxic vapors.

Part 1: Technical Hazard Analysis (The "Why" Behind the Protocol)

To safely handle this compound, you must understand its degradation pathway.[1] The N-chloromethyl group is highly electrophilic.

Mechanism of Decomposition:


[1][2][3]
  • Primary Hazard (Alkylating): The intact molecule can alkylate DNA and proteins, causing severe skin burns, eye damage, and potential genotoxicity.[1]

  • Secondary Hazard (Hydrolysis): In humid air or aqueous waste streams, it generates formaldehyde gas and corrosive HCl.

Operational Implication:

  • Never place bulk solid in general trash.[3]

  • Never add water directly to the concentrated solid (exothermic/fuming risk).[2][3]

  • Segregate from oxidizers and strong bases.

Part 2: Waste Stream Classification & Decision Logic

Effective disposal starts with correct classification. Use this decision tree to determine the fate of your material.

DisposalLogic Start Waste Source BulkSolid Bulk Solid (>1 g) Start->BulkSolid Soln Solution/Reaction Mixture Start->Soln Trace Trace Residue/ Spill (<1 g) Start->Trace Incineration Stream A: High-Temp Incineration (Lab Pack) BulkSolid->Incineration Do NOT Deactivate in Lab HaloWaste Stream B: Halogenated Solvent Waste Soln->HaloWaste If solvent is compatible Decon Stream C: Chemical Deactivation (Thiosulfate) Trace->Decon Neutralize on-site

Caption: Figure 1. Waste stream decision logic. Bulk quantities require professional incineration; trace amounts are chemically deactivated.[3]

Part 3: Deactivation & Disposal Protocols

Protocol A: Bulk Waste (Unused Reagent >1 g)

Do not attempt to deactivate bulk quantities in the lab.[2][3] The exotherm and gas evolution are difficult to control.[1]

  • Packaging: Keep the material in its original container if possible. If transferring, use a chemically resistant container (HDPE or glass) with a vented cap if there is any risk of moisture ingress (to prevent pressure buildup from HCl/formaldehyde).[1][2]

  • Labeling: Label clearly as:

    • "Hazardous Waste - Toxic/Corrosive"[1][2][3]

    • "Contains: 1-(Chloromethyl)-1H-pyrazole"[1][2][3][4]

    • "Warning: Water Reactive / Alkylating Agent"[2][3]

  • Disposal: Hand over to your EHS department for High-Temperature Incineration (RCRA Code typically D003 for reactivity or D002 for corrosivity, depending on local interpretation).

Protocol B: Chemical Deactivation (Spills & Glassware)

Use this method for cleaning spatulas, empty vials, or neutralizing small spills.[1][2][3]

The Deactivation Solution (The "Quench"): Prepare a fresh solution of:

  • Sodium Thiosulfate (

    
    ):  10% w/v[1][2][3]
    
  • Sodium Hydroxide (

    
    ):  1-2% w/v[1][2][3]
    
  • Water: Balance[3]

Mechanism: The hydroxide neutralizes the HCl produced. The thiosulfate acts as a "soft" nucleophile, rapidly reacting with the chloromethyl group to form a non-toxic water-soluble thiosulfate ester, preventing the release of free formaldehyde gas by trapping the intermediate.[1]

Step-by-Step Decontamination:

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] Work in a fume hood.

  • Application:

    • For Spills: Cover the spill with an absorbent pad (polypropylene).[2] Gently soak the pad with the Deactivation Solution . Allow to sit for 30 minutes .

    • For Glassware: Rinse glassware with the solution and let it soak for 30 minutes.

  • Verification: Check pH. It should remain basic (pH > 10).[2][3] If acidic, add more solution.[1]

  • Final Cleanup: Collect all pads and liquids into a hazardous waste container labeled "Deactivated Mercaptan/Sulfide Waste" (due to thiosulfate content). Do not drain dispose unless explicitly permitted by local wastewater regulations.[3]

Part 4: Emergency Spill Response (Workflow)

In the event of a spill outside a fume hood, evacuate the immediate area.[1] For contained spills:

SpillResponse Assess 1. Assess Volume & Location PPE 2. Don PPE (Resp Protection if outside hood) Assess->PPE Isolate 3. Isolate Area (Prevent foot traffic) PPE->Isolate Absorb 4. Cover with Dry Absorbent (Do NOT use water) Isolate->Absorb ApplyDecon 5. Apply Thiosulfate/NaOH Soln (Soak 30 mins) Absorb->ApplyDecon Collect 6. Collect as HazWaste ApplyDecon->Collect

Caption: Figure 2. Emergency spill response workflow. Note the critical prohibition of water in step 4.

Part 5: Data Summary Table

PropertySpecificationOperational Note
CAS Number 84547-64-8Verify against SDS; often sold as HCl salt (CAS 73901-67-4).[1][2]
Reactivity Water ReactiveHydrolyzes to Formaldehyde + HCl.[3]
Decon Agent 10%

/ 2% NaOH
Thiosulfate scavenges alkylator; NaOH neutralizes acid.[2][3]
Storage < -20°C, DesiccatedMoisture ingress causes pressure buildup (explosion risk).[1][2][3]
Incompatibility Amines, Oxidizers, WaterViolent reaction with strong nucleophiles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12248303, 1-(Chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link][1][2][3]

  • Dorr, R. T., Soble, M., & Alberts, D. S. (1988). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Formaldehyde - Hazard Recognition. Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: 1-(chloromethyl)-1H-pyrazole hydrochloride.[2] Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.